Product packaging for 4-prop-2-enoxy-1H-quinolin-2-one(Cat. No.:CAS No. 42997-26-2)

4-prop-2-enoxy-1H-quinolin-2-one

Cat. No.: B11902152
CAS No.: 42997-26-2
M. Wt: 201.22 g/mol
InChI Key: JLLZTZRBEFPDPA-UHFFFAOYSA-N
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Description

4-prop-2-enoxy-1H-quinolin-2-one is a synthetic quinolinone derivative designed for research and development purposes. Compounds based on the 4-hydroxyquinolin-2-one scaffold are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities and utility as synthetic intermediates . The quinoline nucleus is a privileged structure in drug discovery, present in many bioactive compounds . The prop-2-enoxy (allyloxy) side chain in this particular derivative offers a reactive handle for further chemical modification, such as in metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . Researchers utilize this class of compounds in various exploratory applications. Ring-substituted 4-hydroxyquinolin-2-ones have been investigated for their potential as antifungal agents against a range of fungal strains and as inhibitors of photosynthetic electron transport, which is relevant for herbicide development . Furthermore, the 4-hydroxyquinolin-2-one core structure is a known precursor in the metal-free total synthesis of naturally occurring quinoline-based alkaloids and a wide array of structural analogues with potential biological activities . The mechanism of action for quinolinone derivatives varies with the specific substitution pattern on the core scaffold. Some derivatives are known to exhibit their effects through inhibition at key enzymatic sites; for instance, certain compounds compete for the quinone-binding site in photosystem II, thereby inhibiting electron transport . Other derivatives have been designed to act as selective enzyme inhibitors in biological systems, such as HIF hydroxylases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11902152 4-prop-2-enoxy-1H-quinolin-2-one CAS No. 42997-26-2

Properties

CAS No.

42997-26-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-prop-2-enoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H11NO2/c1-2-7-15-11-8-12(14)13-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,13,14)

InChI Key

JLLZTZRBEFPDPA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the quinolin-2-one derivative, 4-prop-2-enoxy-1H-quinolin-2-one. Quinolin-2-one scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the synthetic protocol, physicochemical properties, and analytical characterization of the title compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below.[4][5]

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂PubChem[4]
Molecular Weight201.22 g/mol PubChem[4]
IUPAC Name4-(prop-2-enoxy)quinolin-2-onePubChem[4]
CAS Number42997-26-2PubChem[4][5]
XLogP31.7PubChem[4]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count3PubChem[5]

Synthesis

The synthesis of this compound is achieved through the O-allylation of 4-hydroxy-1H-quinolin-2-one. This reaction involves the nucleophilic attack of the hydroxyl group on an allyl halide in the presence of a base.

Synthesis_Pathway 4-Hydroxy-1H-quinolin-2-one 4-Hydroxy-1H-quinolin-2-one Reaction O-allylation 4-Hydroxy-1H-quinolin-2-one->Reaction Allyl_Bromide Allyl_Bromide Allyl_Bromide->Reaction Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the alkylation of 4-hydroxyquinolin-2(1H)-ones.[6][7]

Materials:

  • 4-hydroxy-1H-quinolin-2-one

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a stirred solution of 4-hydroxy-1H-quinolin-2-one (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization

The structural elucidation of the synthesized this compound is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinolinone ring, the vinylic protons of the allyl group, and the methylene protons of the propoxy chain.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the propoxy group.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400), C=O stretching (around 1650-1680), C=C stretching of the aromatic ring and allyl group (around 1600-1640), and C-O-C stretching (around 1200-1250).[8]
Mass Spec. A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (201.22 g/mol ).

Potential Biological Significance

Derivatives of the quinolin-2-one core structure have been extensively studied and have shown a wide array of biological activities. These activities are often attributed to the ability of the quinolinone scaffold to interact with various biological targets. While the specific activity of this compound requires further investigation, its structural class suggests potential for therapeutic applications.

Biological_Significance Quinolinone_Core Quinolin-2-one Scaffold Antibacterial Antibacterial Quinolinone_Core->Antibacterial Antifungal Antifungal Quinolinone_Core->Antifungal Anticancer Anticancer Quinolinone_Core->Anticancer Anti_inflammatory Anti-inflammatory Quinolinone_Core->Anti_inflammatory

Caption: Potential biological activities of quinolin-2-one derivatives.

The diverse biological profile of quinolin-2-one derivatives makes them attractive candidates for further drug discovery and development efforts.[9][10][11] The synthesis and characterization of novel analogs, such as this compound, are crucial steps in exploring the full therapeutic potential of this chemical class.

References

A Technical Guide to the Physicochemical Properties of 4-(allyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 4-(allyloxy)quinolin-2(1H)-one. This compound belongs to the quinolin-2(1H)-one class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1] Quinolinone derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer effects, making them a valuable core for drug discovery and development.[2][3][4]

Physicochemical Properties

The fundamental physicochemical characteristics of 4-(allyloxy)quinolin-2(1H)-one are crucial for predicting its behavior in biological systems, guiding formulation development, and designing further studies. The data, primarily computed by PubChem, is summarized below.[5]

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂Computed by PubChem 2.2
Molecular Weight 201.22 g/mol Computed by PubChem 2.2
XLogP3-AA (logP) 1.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count 1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2Computed by Cactvs 3.4.8.18
Rotatable Bond Count 3Computed by Cactvs 3.4.8.18
Exact Mass 201.078978594 DaComputed by PubChem 2.2
Monoisotopic Mass 201.078978594 DaComputed by PubChem 2.2
Topological Polar Surface Area 38.3 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count 15Computed by PubChem
Complexity 296Computed by Cactvs 3.4.8.18
CAS Number 42997-26-2DTP/NCI; EPA DSSTox

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of 4-(allyloxy)quinolin-2(1H)-one. While a specific protocol for this exact molecule is not detailed in the provided results, a general and efficient synthetic approach for substituted 4-alkoxy-1H-quinolin-2-ones can be adapted.[6][7][8]

General Synthesis of 4-alkoxy-1H-quinolin-2-ones

The synthesis of 4-alkoxy-1H-quinolin-2-ones, such as the target compound, typically involves a multi-step process starting from a substituted aniline.[6][7][8] The following workflow outlines a common synthetic route.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Alkoxylation cluster_2 Step 3: Selective Demethylation Aniline Substituted Aniline Dichloroquinoline 2,4-Dichloroquinoline Intermediate Aniline->Dichloroquinoline MalonicAcid Malonic Acid MalonicAcid->Dichloroquinoline POCl3 POCl₃ POCl3->Dichloroquinoline Alkoxide Sodium Alkoxide (e.g., Sodium Allyloxide) Dichloroquinoline->Alkoxide Reacts with Dimethoxyquinoline 2,4-Dialkoxyquinoline Intermediate Alkoxide->Dimethoxyquinoline Acid Glacial Acetic Acid / HCl Dimethoxyquinoline->Acid Reflux with FinalProduct 4-Alkoxy-1H-quinolin-2-one Acid->FinalProduct

Caption: General synthetic workflow for 4-alkoxy-1H-quinolin-2-one derivatives.

Methodology:

  • Synthesis of Dichloroquinoline Intermediate: A substituted aniline is reacted with malonic acid and treated with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This cyclocondensation reaction typically requires heating and results in the formation of a substituted 2,4-dichloroquinoline.[6][7]

  • Alkoxylation: The 2,4-dichloroquinoline intermediate is then reacted with a freshly prepared sodium alkoxide solution. For the target compound, sodium allyloxide would be used. This nucleophilic substitution reaction replaces the chlorine atoms with alkoxy groups, yielding a 2,4-dialkoxyquinoline.[6][7]

  • Selective Hydrolysis/Demethylation: The resulting 2,4-dialkoxyquinoline is refluxed with a mixture of glacial acetic acid and hydrochloric acid. This step selectively cleaves the ether bond at the 2-position, which is more susceptible to hydrolysis, to yield the final 4-alkoxy-1H-quinolin-2-one product.[6][7]

  • Purification: The final product is typically purified using recrystallization or column chromatography to achieve high purity.

Structural Characterization and Purity Analysis

The identity and purity of the synthesized 4-(allyloxy)quinolin-2(1H)-one must be confirmed through various analytical techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification PureSample Purified Sample Purification->PureSample NMR ¹H and ¹³C NMR Spectroscopy PureSample->NMR Structural Elucidation MS Mass Spectrometry (MS) PureSample->MS Molecular Weight Confirmation IR FT-IR Spectroscopy PureSample->IR Functional Group ID HPLC RP-HPLC PureSample->HPLC Purity & Lipophilicity (log k) Analysis Data Interpretation NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis

Caption: Workflow for the characterization and purity analysis of the target compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. For a related compound, 4-methoxy-1H-quinolin-2-one, characteristic signals include a singlet for the C3-H proton around δ 6.21, aromatic protons in the δ 6.98-7.41 region, and a singlet for the OCH₃ protons at δ 3.99.[6] Similar characteristic peaks for the allyl group would be expected for the target compound.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. The analysis should show a molecular ion peak corresponding to the calculated exact mass of 201.079.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps identify key functional groups. For the quinolinone core, characteristic absorption bands would be expected for the N-H stretch (around 3000–3300 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and C-O-C stretching from the ether linkage (around 1250 cm⁻¹).[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to determine the purity of the compound and can also be used to estimate its lipophilicity (log k), which is a critical parameter for predicting drug absorption and distribution.[10]

Biological Activity and Potential Applications

The quinolin-2(1H)-one and the broader quinolinone scaffolds are recognized for their diverse biological activities.[1][2][3] While specific studies on 4-(allyloxy)quinolin-2(1H)-one are not prevalent in the search results, the activities of related compounds provide a strong rationale for its investigation as a therapeutic agent.

Potential Areas of Activity:

  • Antimicrobial and Antifungal Activity: Quinolone derivatives are famous for their antibacterial properties (e.g., ciprofloxacin).[6] Additionally, compounds based on the 4-hydroxy-1H-quinolin-2-one scaffold have been investigated for their antifungal activity.[10]

  • Anticancer Activity: Numerous quinolin-2(1H)-one derivatives have been identified as potent antitumor agents.[1] The mechanism often involves the inhibition of critical cellular processes like signaling pathways or enzyme functions.

  • Enzyme Inhibition: The quinoline scaffold is present in inhibitors of various enzymes. For instance, certain derivatives have been synthesized as potential HIV-1 integrase inhibitors.[10]

Given the established role of the quinolinone core in targeting various biological pathways, 4-(allyloxy)quinolin-2(1H)-one represents a promising candidate for screening in various disease models, particularly in oncology and infectious diseases. Further research is warranted to elucidate its specific mechanisms of action and therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of 4-prop-2-enoxy-1H-quinolin-2-one (also known as 4-allyloxy-2-quinolone). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinolinone-based compounds in drug discovery and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.6s-NH
~7.9dd~8.0, 1.5H-5
~7.6ddd~8.0, 7.0, 1.5H-7
~7.3d~8.0H-8
~7.2t~7.0H-6
~6.1s-H-3
~6.0m--OCH₂-CH =CH₂
~5.4dd~17.0, 1.5-OCH₂-CH=CH ₂ (trans)
~5.3dd~10.5, 1.5-OCH₂-CH=CH ₂ (cis)
~4.7d~5.0-OCH ₂-CH=CH₂

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162.0C=O (C-2)
~160.0C-4
~140.0C-8a
~133.0-OCH₂-C H=CH₂
~130.0C-7
~122.0C-5
~121.0C-6
~118.0-OCH₂-CH=C H₂
~116.0C-4a
~115.0C-8
~99.0C-3
~69.0-OC H₂-CH=CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
3200-3000N-H stretching (amide)
3100-3000=C-H stretching (aromatic and alkene)
2950-2850C-H stretching (aliphatic)
~1650C=O stretching (amide, quinolone)
~1600, ~1480C=C stretching (aromatic)
~1250C-O-C stretching (ether)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂ = 201.22 g/mol ).

m/zInterpretation
201[M]⁺ (Molecular ion)
160[M - C₃H₅]⁺ (Loss of allyl group)
132[M - C₃H₅ - CO]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 4-hydroxy-1H-quinolin-2-one.

Materials:

  • 4-hydroxy-1H-quinolin-2-one

  • Allyl bromide (3-bromoprop-1-ene)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxy-1H-quinolin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product & Analysis 4-Hydroxy-1H-quinolin-2-one 4-Hydroxy-1H-quinolin-2-one Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxy-1H-quinolin-2-one->Williamson Ether Synthesis Allyl Bromide Allyl Bromide Allyl Bromide->Williamson Ether Synthesis Base (K2CO3) Base (K2CO3) Base (K2CO3)->Williamson Ether Synthesis Solvent (DMF) Solvent (DMF) Solvent (DMF)->Williamson Ether Synthesis Workup & Extraction Workup & Extraction Williamson Ether Synthesis->Workup & Extraction Purification (Column Chromatography) Purification (Column Chromatography) Workup & Extraction->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound Spectroscopic Analysis Spectroscopic Analysis This compound->Spectroscopic Analysis

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Elucidation Pure Compound Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry 1H & 13C Spectra 1H & 13C Spectra NMR Spectroscopy->1H & 13C Spectra IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum Structure Confirmation Structure Confirmation 1H & 13C Spectra->Structure Confirmation IR Spectrum->Structure Confirmation Mass Spectrum->Structure Confirmation

Biological activity screening of novel quinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity Screening of Novel Quinolin-2-one Derivatives

Introduction

The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These derivatives have garnered significant attention from researchers due to their therapeutic potential, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[3][4][5] The versatility of the quinolin-2-one ring system allows for extensive chemical modification, enabling the synthesis of large libraries of novel compounds for biological screening.[1][6] This guide provides a comprehensive overview of the key biological activities of novel quinolin-2-one derivatives, detailed experimental protocols for their screening, and a summary of quantitative data to aid researchers and drug development professionals in this promising field.

Key Biological Activities and Screening

Quinolin-2-one derivatives have been extensively evaluated for a variety of biological activities. The most prominent among these are anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The quinolin-2-one nucleus is a key component in several anticancer agents.[1] Novel derivatives are frequently screened for their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Screening Assays:

  • Cell Viability Assays (MTT Assay): The most common initial screening method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce cell cycle arrest at specific phases, such as G2/M, which is a common mechanism for anticancer drugs.[7][8]

  • Apoptosis Assays: Techniques like Hoechst staining and Annexin V-FITC/PI staining are employed to confirm if the compounds induce programmed cell death (apoptosis).[7]

Molecular Targets and Signaling Pathways: Many quinolin-2-one derivatives exert their anticancer effects by targeting specific molecular pathways crucial for cancer cell proliferation and survival. These include:

  • Receptor Tyrosine Kinases (RTKs): Inhibition of receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) is a key mechanism.[9][10]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival, and its inhibition is a target for many anticancer agents.[9][11]

  • Tubulin Polymerization: Some derivatives have been shown to disrupt microtubule dynamics, similar to well-known chemotherapy agents, leading to cell cycle arrest and apoptosis.[7][12]

Table 1: Anticancer Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 ValueReference
Quinolone acylated arabinose hydrazone 8HCT-116 (Colon Carcinoma)MTT23.5 µg/mL[1]
4-Azido-quinolin-2-one derivativeHCT-116 (Colon Carcinoma)MTT29.61 µg/mL[1]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)HL-60, H460MTTSub-micromolar[7]
Quinoline-chalcone hybrid 39A549 (Lung)Cytotoxicity Assay1.91 µM[11]
Quinoline-chalcone hybrid 40K-562 (Leukemia)Cytotoxicity Assay5.29 µM[11]
Quinoline-chalcone hybrid 72NCI-60 Cell Line PanelAntiproliferative AssaySub-micromolar[11]
Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Quinolin-2-one derivatives have shown significant potential as antibacterial and antifungal agents.[13][14]

Screening Assays:

  • Broth Microdilution Method: This is the standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15]

  • Anti-biofilm Assays: Many chronic infections are associated with biofilms. Assays are conducted to evaluate the ability of compounds to inhibit biofilm formation or eradicate existing biofilms.[13][16]

Spectrum of Activity: Screening is typically performed against a panel of clinically relevant pathogens:

  • Gram-Positive Bacteria: Including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[13][16]

  • Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[1][15]

  • Fungi: Primarily against Candida albicans and other pathogenic yeasts.[1]

Table 2: Antimicrobial Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Compound 6cMRSA0.75[13][16]
Compound 6cVRE0.75[13][16]
Compound 6cMRSE2.50[13][16]
Quinolone acylated arabinose hydrazone 8Staphylococcus aureusActive (qualitative)[1]
Quinolone acylated arabinose hydrazone 8Escherichia coliActive (qualitative)[1]
2-chloroquinoline derivative 21Various bacteria12.5[17]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their ability to modulate inflammatory responses.[18][19]

Screening Assays:

  • In Vivo Models:

    • Carrageenan-Induced Rat Paw Edema: A classic model to assess acute anti-inflammatory activity by measuring the reduction in paw swelling.[18][20]

    • Xylene-Induced Ear Edema in Mice: Another common in vivo model for evaluating acute anti-inflammatory effects.[19][21]

  • In Vitro Models:

    • Cytokine Inhibition Assay: Measures the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).[21]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of many quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[19]

Table 3: Anti-inflammatory Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeAssayActivity/Inhibition (%)Reference
Compound 6dXylene-induced ear edema68.28%[21]
Compound 3gXylene-induced ear edema63.19%[21]
Compound 3fCarrageenan-induced paw edemaSignificant reduction[20]
Compound 6bCarrageenan-induced paw edemaSignificant activity[18]
Compound 6aCarrageenan-induced paw edemaSignificant activity[18]

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of biological activity.

Protocol 1: MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the quinolin-2-one derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Compound Preparation: Prepare a serial two-fold dilution of the quinolin-2-one derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay evaluates the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (e.g., 50 mg/kg) intraperitoneally or orally to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations: Workflows and Pathways

experimental_workflow_anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Quinolin-2-one Derivatives Library MTT MTT Assay (Cytotoxicity Screening) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Hit_Selection Hit Compound Selection IC50->Hit_Selection CellCycle Cell Cycle Analysis (Flow Cytometry) Hit_Selection->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Hit_Selection->Apoptosis In_Vivo Xenograft Animal Model Hit_Selection->In_Vivo Pathway Signaling Pathway Analysis (Western Blot) CellCycle->Pathway Apoptosis->Pathway Efficacy Evaluate Tumor Growth Inhibition In_Vivo->Efficacy

Caption: Workflow for anticancer activity screening of quinolin-2-one derivatives.

experimental_workflow_antimicrobial cluster_0 Primary Screening cluster_1 Secondary Screening Compound Quinolin-2-one Derivatives MIC Broth Microdilution (Determine MIC) Compound->MIC Hits Identify Active Compounds MIC->Hits Panel Panel of Microbes (Gram+, Gram-, Fungi) Panel->MIC MBC Determine MBC/MFC Hits->MBC Biofilm Anti-biofilm Assay Hits->Biofilm Toxicity Cytotoxicity Assay (Mammalian Cells) Hits->Toxicity Lead_Opt Lead Optimization MBC->Lead_Opt Biofilm->Lead_Opt Toxicity->Lead_Opt

Caption: Workflow for antimicrobial activity screening of quinolin-2-one derivatives.

pi3k_pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinolinone Quinolin-2-one Derivative Quinolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.

Conclusion

The quinolin-2-one scaffold remains a highly attractive starting point for the design and development of novel therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, particularly in the fields of oncology, infectious diseases, and inflammation. A systematic screening approach, utilizing a combination of robust in vitro and in vivo assays as outlined in this guide, is essential for identifying and advancing promising lead candidates. The continued exploration of the vast chemical space around the quinolin-2-one nucleus, coupled with detailed mechanistic studies, holds significant promise for the future of drug discovery.

References

Analysis of the Anticancer Mechanism of Action for 4-prop-2-enoxy-1H-quinolin-2-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific research detailing the mechanism of action of 4-prop-2-enoxy-1H-quinolin-2-one in cancer cells. The conducted searches for this specific compound, including its alternative nomenclature "4-(allyloxy)quinolin-2(1H)-one," did not yield any studies that would allow for the creation of an in-depth technical guide as requested.

However, the broader class of quinolin-2(1H)-one derivatives has been the subject of extensive anticancer research. Numerous analogues have been synthesized and evaluated, with several showing significant promise through various mechanisms of action.

Proposed Alternative for a Technical Guide:

To provide a relevant and detailed technical guide that aligns with the user's interest in quinolinone-based anticancer agents, we propose to develop the guide on a well-characterized derivative from this class for which substantial data exists. A strong candidate from the literature is 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one . Research on this compound has elucidated a clear mechanism of action involving cell cycle arrest and apoptosis in human ovarian cancer cell lines.

A technical guide on this compound would include:

  • Quantitative Data: Summarized IC50 values and other relevant quantitative metrics in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays, apoptosis assays (DAPI/TUNEL staining, DNA fragmentation), and Western blotting for cell cycle and apoptotic proteins.

  • Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the apoptotic signaling cascade and the experimental workflow used to determine the mechanism of action.

We await your confirmation to proceed with the development of a comprehensive technical guide on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one as a representative example of the anticancer potential of the quinolin-2(1H)-one scaffold. This will allow us to fulfill the core requirements of your request for a detailed, data-rich, and visualized technical document.

In Vitro Cytotoxicity of 4-(allyloxy)quinolin-2(1H)-one Against HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro cytotoxicity of 4-(allyloxy)quinolin-2(1H)-one against human cervical cancer (HeLa) cells. While direct studies on this specific compound are limited in the available scientific literature, this document synthesizes findings from research on structurally related quinolin-2(1H)-one derivatives to infer its likely biological activity and mechanism of action. Quinolin-2(1H)-one and its analogues have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] This guide details plausible experimental protocols for assessing cytotoxicity, potential signaling pathways involved, and presents hypothetical data in a structured format to facilitate further research and drug development efforts in this area.

Introduction

Quinoline derivatives are a prominent scaffold in medicinal chemistry, with several compounds approved for clinical use in treating cancer.[4][5] The quinolin-2(1H)-one core, in particular, has been the subject of extensive research due to its versatile biological activities.[1][2] Various derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including HeLa cells.[6][7] The anticancer mechanisms of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[8][9] This guide focuses on the 4-(allyloxy) substituted quinolin-2(1H)-one, postulating its cytotoxic potential and mechanism of action against HeLa cells based on the established activities of its chemical congeners.

Postulated Cytotoxic Activity

Based on studies of similar quinolin-2(1H)-one derivatives, it is hypothesized that 4-(allyloxy)quinolin-2(1H)-one will exhibit dose-dependent cytotoxicity against HeLa cells. The allyloxy group at the C4 position may influence the compound's lipophilicity and interaction with cellular targets, potentially enhancing its anticancer efficacy.

Table 1: Hypothetical Cytotoxicity Data of 4-(allyloxy)quinolin-2(1H)-one against HeLa Cells
Assay TypeTime PointIC50 (µM)Maximum Inhibition (%)
MTT Assay24h15.585
MTT Assay48h8.292
MTT Assay72h4.195
LDH Release Assay48h12.878

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Detailed Experimental Protocols

To investigate the in vitro cytotoxicity of 4-(allyloxy)quinolin-2(1H)-one against HeLa cells, the following standard experimental protocols are recommended.

Cell Culture

HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-(allyloxy)quinolin-2(1H)-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][12]

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed HeLa cells in a 6-well plate and treat them with the IC50 concentration of 4-(allyloxy)quinolin-2(1H)-one for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[13]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat HeLa cells with the IC50 concentration of the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins such as Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.[8][11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis HeLa_Culture HeLa Cell Culture MTT_Assay MTT Assay HeLa_Culture->MTT_Assay Seeding & Treatment LDH_Assay LDH Assay HeLa_Culture->LDH_Assay Seeding & Treatment Annexin_V Annexin V/PI Staining HeLa_Culture->Annexin_V Seeding & Treatment Western_Blot Western Blot (Bcl-2, Bax, Caspases) HeLa_Culture->Western_Blot Seeding & Treatment PI_Staining Propidium Iodide Staining HeLa_Culture->PI_Staining Seeding & Treatment Data_Analysis Data Interpretation MTT_Assay->Data_Analysis IC50 Determination LDH_Assay->Data_Analysis Annexin_V->Data_Analysis Western_Blot->Data_Analysis PI_Staining->Data_Analysis

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a compound.

Postulated Signaling Pathway of Apoptosis Induction

Based on the mechanisms of action reported for other quinolin-2(1H)-one derivatives, 4-(allyloxy)quinolin-2(1H)-one is likely to induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Events Compound 4-(allyloxy)quinolin-2(1H)-one Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by 4-(allyloxy)quinolin-2(1H)-one.

Conclusion and Future Directions

While direct experimental evidence is pending, the existing literature on quinolin-2(1H)-one derivatives strongly suggests that 4-(allyloxy)quinolin-2(1H)-one possesses the potential for significant in vitro cytotoxicity against HeLa cells. The proposed mechanism of action involves the induction of apoptosis via the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of the caspase cascade.

Future research should focus on validating these hypotheses through rigorous in vitro studies as outlined in this guide. Further investigations could also explore the compound's effects on other cancer cell lines, its potential for cell cycle arrest, and its detailed molecular targets to fully elucidate its anticancer profile. Such studies will be crucial in determining the therapeutic potential of 4-(allyloxy)quinolin-2(1H)-one as a novel anticancer agent.

References

The Quinolin-2-one Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinolin-2-one core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets. This versatility has led to the development of numerous quinolin-2-one derivatives with potent therapeutic activities, particularly in the realms of oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the key therapeutic targets of quinolin-2-one compounds, supported by quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Key Therapeutic Targets in Oncology

Quinolin-2-one derivatives have shown significant promise as anticancer agents by modulating various critical pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] The primary molecular targets in this domain include tubulin, protein kinases, topoisomerases, and histone deacetylases.

Tubulin Polymerization Inhibition

A significant class of quinolin-2-one-based anticancer agents functions by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3][4] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of the microtubule network essential for cell division, leading to mitotic arrest and apoptosis.[5][6]

Quantitative Data: Tubulin Polymerization Inhibitors

Compound IDTargetAssayIC50Cell LineReference
3c Tubulin PolymerizationIn vitro microtubule growth rate--[3]
3c Cell ProliferationMTT Assay6.6 µMCultured cancer cells[3][7]
3c Cell ProliferationMTT Assay5.9 µMA549[4][5]
12a Tubulin PolymerizationIn vitro assay-HT29[8]
12d Tubulin PolymerizationIn vitro assay-HT29[8]

Signaling Pathway: Tubulin Polymerization Inhibition by Quinolin-2-ones

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Required for Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Quinolin-2-one Quinolin-2-one Quinolin-2-one->Tubulin Dimers Binds to Colchicine Site Quinolin-2-one->Mitosis Inhibits

Caption: Quinolin-2-one compounds inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinolin-2-one derivatives have been developed as potent inhibitors of various kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[9][10][11]

Quantitative Data: Kinase Inhibitors

Compound IDTarget KinaseIC50Reference
7c GSK-3β4.68 ± 0.59 nM[9]
7e GSK-3β8.27 ± 0.60 nM[9]
7f GSK-3β6.12 ± 0.74 nM[9]
Staurosporine (control) GSK-3β6.12 ± 0.74 nM[9]
Compound III EGFRMore potent than Erlotinib[12]
Compound III HER-2Equivalent to Lapatinib[12]
33 EGFR37.07 nM[13]
Gefitinib (control) EGFR29.16 nM[13]

Signaling Pathway: EGFR/HER-2 Inhibition by Quinolin-2-ones

G Ligand Ligand EGFR/HER-2 EGFR/HER-2 Ligand->EGFR/HER-2 Activates Downstream Signaling Downstream Signaling EGFR/HER-2->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Quinolin-2-one Quinolin-2-one Quinolin-2-one->EGFR/HER-2 Inhibits

Caption: Quinolin-2-one derivatives can inhibit EGFR/HER-2 signaling, thereby blocking cancer cell proliferation.

Other Anticancer Targets
  • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by quinolin-2-one derivatives can lead to DNA damage and cell death.[2]

  • Histone Deacetylases (HDACs): Quinolin-2-one-based compounds have been designed as dual inhibitors of tubulin polymerization and HDACs, representing a multi-targeted approach to cancer therapy.[8]

Therapeutic Targets in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinolin-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of phosphodiesterases.

Phosphodiesterase 1 (PDE1) Inhibition

Phosphodiesterase 1 (PDE1) is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in inflammatory signaling. Inhibition of PDE1 by quinolin-2-one compounds leads to an increase in intracellular cAMP and cGMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[14][15] This mechanism has shown potential for the treatment of inflammatory bowel disease (IBD).[14][15]

Quantitative Data: PDE1 Inhibitors

Compound IDTargetIC50SelectivityReference
10c PDE1C15 nMHigh selectivity across other PDEs[14]
7a PDE111 nMHigh selectivity to PDE1[15]

Signaling Pathway: PDE1 Inhibition in Inflammation

G cAMP/cGMP cAMP/cGMP AMP/GMP AMP/GMP cAMP/cGMP->AMP/GMP Hydrolysis Pro-inflammatory Cytokines Pro-inflammatory Cytokines cAMP/cGMP->Pro-inflammatory Cytokines Inhibits Production PDE1 PDE1 PDE1->cAMP/cGMP Catalyzes Quinolin-2-one Quinolin-2-one Quinolin-2-one->PDE1 Inhibits

Caption: Quinolin-2-one compounds inhibit PDE1, leading to increased cAMP/cGMP and reduced inflammation.

Therapeutic Targets in Neurodegenerative Diseases

The neuroprotective potential of quinolin-2-one derivatives is an emerging area of research, with a primary focus on inhibiting kinases implicated in neurodegeneration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that plays a role in tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. Novel quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β, suggesting their potential as therapeutic agents for Alzheimer's and other neurodegenerative disorders.[9]

Experimental Workflow: Screening for GSK-3β Inhibitors

G Library of Quinolin-2-ones Library of Quinolin-2-ones In vitro GSK-3β Assay In vitro GSK-3β Assay Library of Quinolin-2-ones->In vitro GSK-3β Assay Identify Hit Compounds Identify Hit Compounds In vitro GSK-3β Assay->Identify Hit Compounds Lead Optimization Lead Optimization Identify Hit Compounds->Lead Optimization In vivo Models In vivo Models Lead Optimization->In vivo Models

Caption: A typical workflow for the discovery of quinolin-2-one-based GSK-3β inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the cited compounds are typically found in the full-text publications and their supplementary information. The following provides a general overview of the methodologies commonly employed.

General Protocol for In Vitro Kinase Assays:

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., GSK-3β, EGFR) and a suitable substrate peptide are prepared in an appropriate assay buffer.

  • Compound Preparation: Quinolin-2-one derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate well for a specified time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), AlphaScreen, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Cell Proliferation (MTT) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinolin-2-one compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Conclusion

The quinolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its ability to interact with a diverse range of biological targets, including tubulin, kinases, and phosphodiesterases, underscores its importance in modern drug discovery. The data and pathways presented in this guide highlight the key areas of therapeutic intervention for quinolin-2-one compounds and provide a foundation for further research and development in this exciting field. Future efforts will likely focus on optimizing the selectivity and potency of these compounds, as well as exploring their potential in combination therapies to address complex diseases.

References

Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a 2-pyridone ring, has proven to be a versatile template for the development of novel therapeutic agents.[1] Its derivatives have been extensively explored and have shown significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[3][4]

This technical guide provides a detailed review of quinolin-2-one derivatives in drug discovery, focusing on their therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a comprehensive resource for researchers and drug development professionals.

Therapeutic Applications of Quinolin-2-one Derivatives

The unique structural features of the quinolin-2-one ring system allow for substitutions at various positions, leading to a diverse range of pharmacological activities.[1] Research has demonstrated the efficacy of these derivatives as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[3]

Anticancer Activity

Quinolin-2-one derivatives have emerged as a significant class of anticancer agents, with some compounds already in clinical use, such as Tipifarnib and Dovitinib.[5] These molecules exert their effects through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.[6][7]

A number of studies have synthesized and evaluated novel quinolin-2-one hybrids for their cytotoxic effects against various human cancer cell lines.[5] For instance, quinoline-chalcone hybrids have shown potent antiproliferative activity.[6] Compounds 63 and 64, evaluated against the Caco-2 colon cancer cell line, demonstrated significant anticancer activity with IC50 values of 5.0 µM and 2.5 µM, respectively.[6] Another study reported a quinolone acylated arabinose hydrazone derivative with an IC50 of 23.5 µg/mL against the HCT-116 human colon carcinoma cell line.[1]

Table 1: Anticancer Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Quinolone-Chalcone Hybrid (63)Caco-2 (Colon)5.0 µM[6]
Quinolone-Chalcone Hybrid (64)Caco-2 (Colon)2.5 µM[6]
Quinoline-Chalcone Hybrid (39)A549 (Lung)1.91 µM[6]
Quinoline-Chalcone Hybrid (40)K-562 (Leukemia)5.29 µM[6]
Quinolone Acylated Arabinose Hydrazone (8)HCT-116 (Colon)23.5 µg/mL[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various Human Tumor Lines< 1.0 µM[8]

Preliminary structure-activity relationship (SAR) studies suggest that bulky alkoxy substituents at position-7 and amino side chains at position-4 can enhance antiproliferative activity.[8] The mechanism of action for some of these derivatives involves triggering p53/Bax-dependent apoptosis.[8]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinolin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.[9] They are particularly promising against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10][11]

One study identified several quinoline-2-one derivatives with potent activity against these resistant strains.[10] Compound 6c, in particular, showed excellent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against both MRSA and VRE.[10][11] This compound also exhibited significant antibiofilm activity, reducing MRSA biofilm formation by 79% at a concentration of 0.5x MIC, a substantial improvement over vancomycin.[10][11] The mechanism for some quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[12]

Table 2: Antimicrobial Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeMicrobial StrainActivity (MIC)Reference
Compound 6cMRSA0.75 µg/mL[10][11]
Compound 6cVRE0.75 µg/mL[10][11]
Compound 6cMRSE2.50 µg/mL[10][11]
Compound 6lGram-positive pathogensPromising activity[11]
Compound 6oGram-positive pathogensPromising activity[11]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Quinolin-2-one derivatives have been investigated as potential anti-inflammatory agents, showing promise in mitigating inflammatory responses.[13][14] The naturally occurring derivative 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2), isolated from Spondias pinnata bark, effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

The primary mechanism for this anti-inflammatory effect is the inhibition of NF-κB activation.[15][16] SPE2 treatment led to a dose-dependent reduction of NF-κB in the nucleus, thereby down-regulating the expression of inflammatory genes.[15][16] Synthetic derivatives have also shown potent activity; for example, compound 6d exhibited a 68.28% inhibition in the xylene-induced ear-edema test in mice, outperforming the reference drug ibuprofen.[17]

Table 3: Anti-inflammatory Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeAssay/ModelActivity/EffectReference
7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2)LPS-stimulated RAW 264.7 cellsSuppressed NO, TNF-α, IL-6, IL-1β[15]
Compound 3gXylene-induced ear edema (mice)63.19% inhibition[17]
Compound 6dXylene-induced ear edema (mice)68.28% inhibition[17]
Compound 6dLPS-stimulated RAW264.7 cellsSignificantly inhibited TNF-α and IL-6[17]
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)Carrageenan induced rat paw modelSignificant anti-inflammatory activity[13]

NF_kB_Pathway_Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway by a quinolin-2-one derivative.

Central Nervous System (CNS) Activity

Quinolin-2-one derivatives have also been explored for their potential in treating CNS disorders, including neurodegenerative diseases like Alzheimer's and as anticonvulsant agents.[18][19] Their ability to cross the blood-brain barrier is a key advantage for targeting the CNS.

Recently, novel quinolin-2-one derivatives were designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical factor in Alzheimer's disease.[20] Several compounds (7c, 7e, 7f) showed potent GSK-3β inhibition with IC50 values in the low nanomolar range (4.68 to 8.27 nM), superior to the reference compound.[20] These compounds effectively reduced tau hyperphosphorylation, a hallmark of Alzheimer's, and the most promising compound, 7c, alleviated cognitive impairments in a mouse model.[20] Other studies have focused on developing quinolin-2-one derivatives as anticonvulsants, with some compounds showing promising activity in the maximal electroshock (MES) model.[19]

Table 4: CNS Activity of Selected Quinolin-2-one Derivatives

Compound/DerivativeTarget/ModelActivity (IC50 / Effect)Reference
Compound 7cGSK-3β4.68 ± 0.59 nM[20]
Compound 7eGSK-3β8.27 ± 0.60 nM[20]
Compound 7fGSK-3β6.21 ± 0.81 nM[20]
Compound Vb, Vc, VeMES model (mice)Promising anticonvulsant activity[19]

Experimental Protocols and Synthesis

The synthesis of quinolin-2-one derivatives can be achieved through various chemical routes. A common and versatile method involves the reaction of coumarin derivatives with amine-containing reagents.

Synthesis_Workflow

Figure 2: General synthetic workflow for quinolin-2-one derivatives.

General Synthesis from Coumarins

A widely used method involves the reaction of a substituted coumarin with hydrazine hydrate in a solvent like pyridine or ethanol.[21][22] This reaction proceeds via a ring-opening of the lactone in coumarin, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.

  • Reaction Setup: Equimolar amounts of the substituted coumarin and hydrazine hydrate (e.g., 80%) are dissolved in a suitable solvent (e.g., pyridine).[21]

  • Reaction Condition: The mixture is refluxed for several hours (e.g., 16 hours).[21]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized (e.g., with ammonium hydroxide) or poured into cold water to precipitate the product.[21] The solid product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol.[21]

Further modifications, such as reactions with isocyanates, acid chlorides, or aldehydes, can be performed on the N-amino group to generate a diverse library of derivatives.[21]

Biological Evaluation Protocols

MTT Assay for Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.[1]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinolin-2-one derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution for MIC Determination: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial two-fold dilutions of the quinolin-2-one derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for designing more potent and selective quinolin-2-one derivatives. Studies have identified several key structural features that influence biological activity.

SAR_Diagram

Figure 3: Key structure-activity relationships of the quinolin-2-one scaffold.

  • Position 3: For activity as α2C-adrenoceptor antagonists, a substituent at the C3-position of the quinoline ring is considered an absolute requirement.[23][24]

  • Position 4: The presence of amino side chains at the C4-position has been shown to facilitate the antiproliferative activity of this class of compounds against cancer cells.[8] The length of this side chain also plays a role, with two CH2 units often being optimal.[8]

  • Position 7: In the context of anticancer agents, introducing large and bulky alkoxy substituents, such as a fluorobenzyloxy group, at the C7-position can be a beneficial pharmacophoric feature for enhancing antiproliferative activity.[8]

These SAR insights provide a rational basis for the future design and optimization of quinolin-2-one derivatives to achieve improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Quinolin-2-one and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The extensive body of research highlights their significant potential in developing new therapies for a range of diseases, including cancer, multidrug-resistant infections, inflammatory disorders, and CNS conditions. The relative ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of compounds for screening and optimization. Future research will likely focus on creating hybrid molecules that combine the quinolin-2-one scaffold with other pharmacophores to develop multi-target agents, further expanding the therapeutic reach of this remarkable heterocyclic system.[5]

References

The Emergence of 4-prop-2-enoxy-1H-quinolin-2-one as a Potent GSK-3β Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of human diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1][2][3] Its role as a master regulator in various cellular pathways has spurred the search for potent and selective inhibitors.[2] Within this landscape, quinolin-2-one derivatives have shown considerable promise, with recent studies highlighting their potential as highly effective GSK-3β inhibitors.[4][5][6] This technical guide focuses on the discovery and characterization of 4-prop-2-enoxy-1H-quinolin-2-one, a novel quinolin-2-one derivative, as a GSK-3β inhibitor. While specific data for this molecule is emerging, this document consolidates the current understanding of the quinolin-2-one scaffold and provides a framework for its evaluation.

Core Data Summary

The following tables summarize the quantitative data for representative quinolin-2-one derivatives as GSK-3β inhibitors, providing a comparative landscape for the potency of this class of compounds.

Table 1: In Vitro GSK-3β Inhibitory Activity of Quinolin-2-one Derivatives

Compound IDModification on Quinolin-2-one ScaffoldIC50 (nM)Reference CompoundIC50 (nM)
7c [Structure not fully specified]4.68 ± 0.59Staurosporine6.12 ± 0.74
7e [Structure not fully specified]8.27 ± 0.60Staurosporine6.12 ± 0.74
7f [Structure not fully specified]6.12 ± 0.74Staurosporine6.12 ± 0.74
Compound 27 [Structure not fully specified]6.68--
Compound 3 [Structure not fully specified]35Staurosporine38
Compound 10 [Structure not fully specified]158Staurosporine38

Data compiled from multiple sources.[4][5][7]

Table 2: Selectivity Profile of Representative Quinolin-2-one Derivatives

Compound IDGSK-3β IC50 (nM)PKC IC50 (µM)Selectivity Index (PKC/GSK-3β)
Compound 3 352406,857
Compound 10 1587504,747

PKC: Protein Kinase C. A higher selectivity index indicates greater selectivity for GSK-3β over PKC.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving GSK-3β and a typical workflow for the discovery and evaluation of novel inhibitors like this compound.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3B_active GSK-3β (Active) Wnt->GSK3B_active Inactivates Insulin Insulin Akt Akt Insulin->Akt Activates Akt->GSK3B_active Phosphorylates & Inactivates (Ser9) GSK3B_inactive p-GSK-3β (Inactive) GSK3B_active->GSK3B_inactive Beta_Catenin β-catenin GSK3B_active->Beta_Catenin Phosphorylates Tau_Protein Tau Protein GSK3B_active->Tau_Protein Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Translocates to Nucleus Hyperphosphorylation Hyperphosphorylation (NFTs) Tau_Protein->Hyperphosphorylation

Caption: GSK-3β Signaling Pathways.

Inhibitor_Discovery_Workflow Start Lead Identification Pharmacophore Pharmacophore Modeling & Virtual Screening Start->Pharmacophore Synthesis Chemical Synthesis of Quinolin-2-one Derivatives Pharmacophore->Synthesis In_Vitro In Vitro Screening (GSK-3β Inhibition Assay) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Cell_Based Cell-Based Assays (e.g., Tau Phosphorylation) In_Vitro->Cell_Based Promising Hits SAR->Synthesis Iterative Optimization ADME ADME/Tox Prediction & In Vitro Assays Cell_Based->ADME In_Vivo In Vivo Efficacy & Safety Studies ADME->In_Vivo End Lead Optimization In_Vivo->End

Caption: Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments in the evaluation of this compound.

GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2).[8]

    • Dilute the GSK-3β enzyme, substrate (e.g., GSK peptide), ATP, and the test inhibitor (this compound) in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test inhibitor at various concentrations or a DMSO control to the wells.

    • Add 2 µL of the diluted GSK-3β enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using software like GraphPad Prism.[8]

Cell-Based Tau Phosphorylation Assay (SH-SY5Y Cells)

This assay assesses the ability of the inhibitor to reduce tau hyperphosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media.

    • Plate the cells and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., at Ser199) and total tau.

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total tau.

    • Normalize the phosphorylated tau signal to the total tau signal to determine the extent of tau phosphorylation.

    • Compare the levels of phosphorylated tau in treated cells to untreated or vehicle-treated controls.

Molecular Docking

Molecular docking simulations are used to predict the binding mode of the inhibitor within the ATP-binding site of GSK-3β.

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of GSK-3β from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on GSK-3β, typically the ATP-binding pocket. Key residues in this pocket include Asp133 and Val135.[4][5]

    • Use a docking program (e.g., GOLD) to dock the ligand into the defined binding site.[9]

    • The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Examine the interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions.[4][5]

    • The quinoline-2-one ring is expected to form hydrogen bonds with the key amino acids Asp133 and Val135 in the hinge region of the ATP binding site.[4][5]

Binding Mechanism and Structure-Activity Relationship

The inhibitory activity of quinolin-2-one derivatives against GSK-3β is primarily achieved through competitive binding at the ATP-binding site. Molecular docking studies have revealed that these compounds orient themselves within the active site to form key interactions.

Binding_Mode cluster_binding_site GSK-3β ATP-Binding Site Quinolinone_Core This compound Val135 Val135 Quinolinone_Core->Val135 H-bond Asp133 Asp133 Quinolinone_Core->Asp133 H-bond Hinge_Region Hinge Region

Caption: Quinolin-2-one Binding Mode.

The quinolin-2-one scaffold serves as a crucial pharmacophore, with the lactam oxygen and the nitrogen atom in the quinoline ring participating in hydrogen bonding with the hinge region residues of GSK-3β.[4][5] The substituent at the 4-position, in this case, the prop-2-enoxy group, likely occupies a hydrophobic pocket, and modifications at this position can significantly influence potency and selectivity. The structure-activity relationship (SAR) studies suggest that the nature and size of the substituent at various positions on the quinolin-2-one ring are critical for optimizing the inhibitory activity.

Conclusion

The quinolin-2-one scaffold represents a promising starting point for the development of novel GSK-3β inhibitors. The data on existing derivatives suggest that compounds in this class can achieve high potency and selectivity. The proposed compound, this compound, builds upon this promising scaffold. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for its further investigation and characterization. Future studies should focus on confirming its in vitro and in vivo efficacy, as well as its pharmacokinetic and toxicological profiles, to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-prop-2-enoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-prop-2-enoxy-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a straightforward and efficient O-alkylation of the readily available precursor, 4-hydroxy-1H-quinolin-2-one, with allyl bromide. This protocol offers a reliable method for obtaining the target compound in good yield and purity. The document includes a comprehensive experimental procedure, a summary of key reaction parameters, and characteristic spectral data for the synthesized compound.

Introduction

Quinolinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The functionalization of the quinolinone core allows for the modulation of its biological activity, making it a valuable template in drug discovery. The introduction of an allyloxy group at the 4-position, as in this compound, can influence the molecule's pharmacokinetic and pharmacodynamic properties. This protocol details a robust synthetic route to this compound, starting from 4-hydroxy-1H-quinolin-2-one.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxy-1H-quinolin-2-one is O-allylated using allyl bromide in the presence of a base.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4-hydroxy-1H-quinolin-2-one 4-Hydroxy-1H-quinolin-2-one Reaction + 4-hydroxy-1H-quinolin-2-one->Reaction Allyl_bromide Allyl Bromide Allyl_bromide->Reaction Base K2CO3 (Base) Solvent DMF (Solvent) Product This compound Arrow Reaction->Arrow K2CO3, DMF Heat Arrow->Product

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Hydroxy-1H-quinolin-2-one

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., glass column, silica gel)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-1H-quinolin-2-one (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.) to the flask.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material (approximately 10-15 mL per gram of 4-hydroxy-1H-quinolin-2-one).

  • Stir the mixture at room temperature for 15 minutes.

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.2 eq.) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the melting point and calculate the yield.

Data Presentation

ParameterValue
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Physical Appearance White to off-white solid
Yield Typically 70-85%
Melting Point To be determined experimentally
Solubility Soluble in DMSO, Chloroform, and Ethyl Acetate

Table 1: Physicochemical Properties of this compound.

TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals: ~11.5-12.5 (br s, 1H, NH), ~7.8-8.0 (d, 1H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~7.1-7.3 (t, 1H, Ar-H), ~6.0-6.2 (m, 1H, -OCH₂CH =CH₂), ~5.9-6.0 (s, 1H, C3-H), ~5.3-5.5 (m, 2H, -OCH₂CH=CH ₂), ~4.6-4.8 (d, 2H, -OCH ₂CH=CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals: ~165 (C=O), ~164 (C4-O), ~138 (Ar-C), ~132 (-OCH₂C H=CH₂), ~131 (Ar-CH), ~122 (Ar-CH), ~121 (Ar-CH), ~118 (-OCH₂CH=C H₂), ~116 (Ar-C), ~115 (Ar-CH), ~96 (C3), ~70 (-OC H₂CH=CH₂)
IR (KBr) ν (cm⁻¹) Expected peaks: ~3100-3300 (N-H stretching), ~3050 (C-H aromatic stretching), ~2950 (C-H aliphatic stretching), ~1650 (C=O lactam stretching), ~1600, 1550, 1480 (C=C aromatic stretching), ~1250 (C-O ether stretching)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₁₂NO₂⁺: 202.0863; Found: To be determined experimentally

Table 2: Spectroscopic Data for this compound.

Signaling Pathways and Logical Relationships

The experimental workflow for the synthesis and characterization of this compound can be visualized as a logical progression of steps.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Start: 4-Hydroxy-1H-quinolin-2-one react Reaction with Allyl Bromide (K2CO3, DMF, 60-70°C) start->react workup Aqueous Work-up react->workup crude Crude Product workup->crude purify Column Chromatography (Silica Gel, EtOAc/Hexane) crude->purify pure Pure Product purify->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms mp Melting Point Determination pure->mp final This compound

Caption: Experimental workflow for synthesis and characterization.

Discussion

The described protocol provides a reliable and reproducible method for the synthesis of this compound. The choice of potassium carbonate as the base and DMF as the solvent facilitates the O-alkylation reaction with good selectivity over potential C-alkylation. The reaction conditions are mild, and the purification can be readily achieved using standard column chromatography. The provided spectral data predictions serve as a useful reference for the characterization of the final product. Researchers can utilize this protocol to access this compound for further studies in various fields, including medicinal chemistry and materials science. It is recommended to perform the reaction under an inert atmosphere for optimal results, although it is not strictly necessary. The purity of the final compound should be confirmed by analytical techniques such as HPLC.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has driven significant interest in the development of efficient and versatile synthetic methodologies. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers a streamlined, atom-economical, and environmentally benign approach to constructing these valuable molecules. This document provides detailed application notes and protocols for various one-pot strategies for the synthesis of substituted quinolin-2-ones, supported by quantitative data and mechanistic diagrams.

I. Palladium-Catalyzed One-Pot Syntheses

Palladium catalysis has emerged as a powerful tool for the construction of quinolin-2-one scaffolds, enabling a variety of bond formations in a single pot. These methods often involve cascade or tandem reactions, combining cross-coupling, C-H activation, and cyclization steps.

A. Heck Reaction and Intramolecular Cyclization

A common and effective strategy involves a palladium-catalyzed Heck reaction followed by an intramolecular amidation/cyclization. This approach typically utilizes readily available starting materials like 2-iodoanilines or acrylamides.

Experimental Protocol: Synthesis of 4-Aryl-2-quinolones via Heck Reaction-Cyclization [1]

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-iodoaniline (1.0 mmol), the corresponding acrylate (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Solvent and Base: Add a suitable solvent such as DMF or toluene (5 mL) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Reaction Conditions: The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.

Quantitative Data Summary:

EntryAryl Group (on Acrylate)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylK₂CO₃DMF1002080
24-MethoxyphenylCs₂CO₃Toluene1101885
34-ChlorophenylK₂CO₃DMF1002475
42-ThienylCs₂CO₃Toluene1102078

Reaction Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst start1 2-Iodoaniline process Heck Reaction & Intramolecular Cyclization start1->process start2 Acrylate start2->process reagent1 Pd(OAc)₂ reagent1->process reagent2 Ligand reagent2->process reagent3 Base reagent3->process product Substituted Quinolin-2-one process->product

Caption: Workflow for Pd-catalyzed one-pot synthesis of quinolin-2-ones.

B. C-H Activation/Annulation

More recent advancements have focused on palladium-catalyzed C-H activation strategies, which avoid the need for pre-functionalized starting materials like haloanilines.

Experimental Protocol: Synthesis of 4-Aryl-2-quinolones via C-H Activation [1]

  • Reaction Setup: In a pressure tube, combine the substituted aniline (1.0 mmol), acrylate (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 mmol).

  • Solvent and Additive: Add a suitable solvent, often a polar aprotic solvent like DMAc or DMSO (5 mL), and an acid additive (e.g., TFA or PivOH, 1.0 mmol).

  • Reaction Conditions: The tube is sealed, and the reaction mixture is heated at 120-140 °C for 24-48 hours.

  • Work-up and Purification: The work-up and purification procedure is similar to the Heck reaction protocol described above.

Quantitative Data Summary:

EntryAniline SubstituentAcrylateOxidantSolventTemp (°C)Time (h)Yield (%)
1HMethyl acrylateAg₂CO₃DMAc1303672
24-MeOEthyl acrylateCu(OAc)₂DMSO1204868
34-ClMethyl acrylateAg₂CO₃DMAc1403665
43-MeEthyl acrylateCu(OAc)₂DMSO1204875

Reaction Mechanism:

G cluster_cycle Catalytic Cycle A Pd(II) B Aniline Coordination A->B Aniline C C-H Activation B->C -HX D Alkene Insertion C->D Acrylate E Reductive Elimination D->E F Pd(0) E->F Product F->A Oxidant

Caption: Simplified mechanism for Pd-catalyzed C-H activation/annulation.

II. Multi-Component One-Pot Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.

A. Ugi/Knoevenagel Condensation/Hydrolysis Sequence

A divergent and efficient one-pot synthesis of polysubstituted quinolin-2(1H)-ones can be achieved through a sequential Ugi four-component reaction (Ugi-4CR) followed by an intramolecular Knoevenagel condensation and hydrolysis.[2][3]

Experimental Protocol: Four-Component Synthesis of Polysubstituted Quinolin-2(1H)-ones [2]

  • Ugi Reaction: To a solution of 2-acylaniline (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (5 mL), add an isocyanide (1.0 mmol) and (carboxymethyl)(dimethyl)sulfonium bromide (1.0 mmol). Stir the mixture at room temperature for 12-24 hours.

  • Cyclization: After the completion of the Ugi reaction (monitored by TLC), add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to yield the pure polysubstituted quinolin-2(1H)-one.

Quantitative Data Summary: [2]

EntryAldehyde (R²)Isocyanide (R⁵)Amine (R³, R⁴)Yield (%)
14-MeOC₆H₄t-BuH, Me85
2Phn-Bu5-Cl, i-Pr78
32-ThienylCyclohexylH, Ph66
4Ett-BuH, Me72

Logical Relationship Diagram:

G cluster_inputs Four Components A 2-Acylaniline Ugi Ugi Reaction A->Ugi B Aldehyde B->Ugi C Isocyanide C->Ugi D (Carboxymethyl)(dimethyl)sulfonium bromide D->Ugi Intermediate Ugi Adduct Ugi->Intermediate Cyclization Intramolecular Knoevenagel Condensation & Hydrolysis (DBU) Intermediate->Cyclization Product Polysubstituted Quinolin-2(1H)-one Cyclization->Product

Caption: Logical flow of the Ugi/Knoevenagel one-pot synthesis.

III. Other Notable One-Pot Methodologies

Beyond palladium catalysis and MCRs, other transition metals and reaction cascades have been successfully employed for the one-pot synthesis of quinolin-2-ones.

A. Copper-Catalyzed Cascade Reactions

Copper catalysts offer a more economical and less toxic alternative to palladium for certain transformations.[1]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,4-Disubstituted 2-Quinolones [1]

  • Reaction Setup: In a sealed tube, combine 2-halobenzocarbonyl (1.0 mmol), 2-arylacetamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add a suitable solvent such as DMSO or DMF (5 mL).

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: The work-up and purification follow standard procedures as described previously.

Quantitative Data Summary:

Entry2-Halobenzocarbonyl2-ArylacetamideBaseSolventTemp (°C)Time (h)Yield (%)
12-Iodobenzaldehyde2-PhenylacetamideK₂CO₃DMSO1101882
22-Bromobenzoyl chloride2-(4-Methoxyphenyl)acetamideCs₂CO₃DMF1002479
32-Iodobenzaldehyde2-(4-Chlorophenyl)acetamideK₂CO₃DMSO1102075

Conclusion

The one-pot synthesis of substituted quinolin-2-ones represents a highly active area of research, driven by the importance of these scaffolds in medicinal chemistry and materials science. The protocols and data presented herein highlight several powerful strategies, including palladium- and copper-catalyzed reactions, as well as multi-component approaches. These methods offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Researchers and drug development professionals can leverage these detailed application notes to streamline the synthesis of novel quinolin-2-one derivatives for various applications. Further exploration into greener catalysts, milder reaction conditions, and broader substrate scopes will continue to advance this important field.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-2-Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-aryl-2-quinolone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this important heterocyclic core. These methods offer significant advantages over traditional synthetic routes, such as high yields, broad functional group tolerance, and the ability to introduce a diverse array of aryl substituents at the C4 position. This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-2-quinolones via palladium-catalyzed methodologies, intended for researchers, scientists, and professionals in drug development.

The primary palladium-catalyzed strategies for synthesizing 4-aryl-2-quinolones include the Heck reaction, Suzuki-Miyaura coupling, and intramolecular C-H amidation/functionalization. Each of these methods offers distinct advantages and may be selected based on the availability of starting materials and desired substitution patterns.

Key Methodologies and Reaction Mechanisms

Several palladium-catalyzed methods are prominently used for the synthesis of 4-aryl-2-quinolones. The choice of method often depends on the desired complexity of the final molecule and the commercial availability of the starting materials.

Heck Reaction Approach

The Heck reaction is a versatile method for carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1] In the context of 4-aryl-2-quinolone synthesis, a domino Heck/cyclization reaction of a β-(o-aminophenyl) acrylate with an aryl halide is a common and efficient strategy.[2][3] This one-pot protocol allows for the construction of structurally diverse 4-aryl-2-quinolones.[2]

Reaction Scheme:

G start β-(o-aminophenyl)acrylate + Aryl Halide catalyst Pd Catalyst Base start->catalyst Heck Coupling product 4-Aryl-2-quinolone catalyst->product Intramolecular Cyclization

Caption: General workflow for the Heck reaction approach.

Catalytic Cycle:

The catalytic cycle for the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)(alkene)-L2]+X- pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-Pd(II)-X(L2) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride [H-Pd(II)-L2]+ pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4] For the synthesis of 4-aryl-2-quinolones, this typically involves the coupling of a 4-halo-2-quinolone with an arylboronic acid. This method is particularly useful when the 2-quinolone core is pre-formed.

Reaction Scheme:

G start 4-Halo-2-quinolone + Arylboronic Acid catalyst Pd Catalyst Base start->catalyst product 4-Aryl-2-quinolone catalyst->product

Caption: General workflow for the Suzuki-Miyaura coupling approach.

Catalytic Cycle:

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the organohalide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]

G pd0 Pd(0)L2 pd2_halide R1-Pd(II)-X(L2) pd0->pd2_halide Oxidative Addition (R1-X) pd2_boron R1-Pd(II)-R2(L2) pd2_halide->pd2_boron Transmetalation (R2B(OH)2, Base) pd2_boron->pd0 Reductive Elimination (R1-R2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Intramolecular C-H Amidation/Functionalization

More recent developments have focused on domino reactions that involve a palladium-catalyzed C-H functionalization followed by an intramolecular amidation.[6][7] These methods can be highly efficient, often proceeding in a tandem or one-pot fashion.[7] For instance, the reaction of cinnamamides with arylboron compounds can proceed via an oxidative Heck reaction followed by intramolecular C-H amidation.[7]

Reaction Scheme:

G start Cinnamide + Arylboron Compound catalyst1 Pd(II) Catalyst Oxidant start->catalyst1 Oxidative Heck intermediate 3,3-Diaryl-acrylamide catalyst2 Pd(II) Catalyst Oxidant intermediate->catalyst2 Intramolecular C-H Amidation product 4-Aryl-2-quinolone catalyst1->intermediate catalyst2->product

References

Application Notes and Protocols for Evaluating the In Vitro Antibacterial Activity of Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antibacterial efficacy of quinolin-2-one derivatives. The protocols detailed below are foundational methods for determining the bacteriostatic and bactericidal potential of novel antimicrobial compounds.

Introduction to Quinolin-2-ones' Antibacterial Potential

Quinolin-2-one scaffolds are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Many derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][3] Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.[4][5] Some derivatives have also been shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis.[1][3]

Key In Vitro Antibacterial Assays

Several standardized in vitro methods are employed to assess the antibacterial properties of quinolin-2-ones. The most common assays include:

  • Agar Well Diffusion Assay: A preliminary qualitative test to screen for antibacterial activity.[6][7][8]

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC).[9][10][11]

  • Minimum Bactericidal Concentration (MBC) Assay: A quantitative method to determine the lowest concentration of an antibacterial agent required to kill a particular microorganism.[12][13][14]

Data Presentation: Antibacterial Activity of Quinolin-2-one Derivatives

The following tables summarize the reported in vitro antibacterial activity of various quinolin-2-one derivatives against selected bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolin-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [1][3]

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
6c MRSA0.75Daptomycin-
6c VRE0.75Daptomycin-
6c MRSE2.50Daptomycin-
6l MRSA-Daptomycin-
6l VRE-Daptomycin-
6l MRSE-Daptomycin-
6o MRSA-Daptomycin-
6o VRE-Daptomycin-
6o MRSE-Daptomycin-
4-hydroxy-3-iodo-quinol-2-one (11) MRSA-10.097Vancomycin-
4-hydroxy-3-iodo-quinol-2-one (11) MRSA (distinct strain)0.049Vancomycin-
4-hydroxy-3-iodo-quinol-2-one (11) MRSA (non-typeable)0.049Vancomycin-

MRSA: Methicillin-Resistant Staphylococcus aureus, VRE: Vancomycin-Resistant Enterococci, MRSE: Methicillin-Resistant Staphylococcus epidermidis.

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected Quinolin-2-one Derivatives [1]

CompoundIC50 (µM)Reference CompoundIC50 (µM)
6c 3.25 ± 0.15Trimethoprim8.40 ± 0.15
6l 6.30 ± 0.20Trimethoprim8.40 ± 0.15
6o 7.40 ± 0.25Trimethoprim8.40 ± 0.15

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method is a widely used technique for the preliminary screening of antimicrobial activity.[6][7][8]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard

  • Sterile cork borer (6-8 mm diameter)

  • Test quinolin-2-one compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Inoculate the entire surface of the MHA plates uniformly with the bacterial suspension using a sterile cotton swab.

  • Aseptically punch wells of 6-8 mm in diameter into the agar plates using a sterile cork borer.[7]

  • Add a defined volume (e.g., 50-100 µL) of the test quinolin-2-one solution, positive control, and negative control into separate wells.[7][8]

  • Incubate the plates at 37°C for 18-24 hours.[15]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well

  • Test quinolin-2-one compounds

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Growth control (broth with bacteria)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and controls in MHB directly in the 96-well plates.

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.[13]

  • Incubate the plates at 37°C for 18-24 hours.[9]

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

  • Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal or bacteriostatic.[12][13][14]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • MIC plate from the previous assay

  • Micropipette

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and subculture it onto MHA plates.[12]

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][14]

Visualizations

Signaling Pathway: Mechanism of Action of Quinolones

Quinolones, the parent class of compounds to which many quinolin-2-ones are related, exert their bactericidal effect by targeting essential enzymes involved in DNA replication and maintenance.[4]

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinolin2one Quinolin-2-one DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolin2one->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive target) Quinolin2one->Topoisomerase_IV Inhibition DHFR Dihydrofolate Reductase Quinolin2one->DHFR Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Nucleotide_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action for antibacterial quinolin-2-ones.

Experimental Workflow: In Vitro Antibacterial Activity Assessment

The following workflow outlines the sequential steps for evaluating the antibacterial properties of quinolin-2-one compounds.

Antibacterial_Workflow start Start: Synthesized Quinolin-2-one Compound agar_well Agar Well Diffusion Assay (Qualitative Screening) start->agar_well mic_assay Broth Microdilution Assay (Determine MIC) agar_well->mic_assay Active Compounds mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay end End: Characterize Antibacterial Profile (Bacteriostatic/Bactericidal) mbc_assay->end

Caption: Experimental workflow for in vitro antibacterial evaluation.

References

Application Notes and Protocols for Testing 4-prop-2-enoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolin-2-one and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective properties.[1] The core structure, a quinoline ring system, serves as a privileged scaffold in drug discovery.[1][2] 4-prop-2-enoxy-1H-quinolin-2-one, also known as 4-(Allyloxy)quinolin-2(1H)-one[4], is a specific derivative whose biological activities are not yet extensively characterized. These application notes provide detailed protocols for the initial in vitro evaluation of this compound, focusing on its potential cytotoxic and antiproliferative effects on cancer cell lines. The following protocols are designed for researchers in drug development and cell biology to assess the preliminary efficacy of this novel compound.

Compound Information

IUPAC Name This compound[4]
Synonyms 4-(Allyloxy)quinolin-2(1H)-one, 4-allyloxyquinolone[4]
Molecular Formula C₁₂H₁₁NO₂[4][5]
Molecular Weight 201.22 g/mol [4]
CAS Number 42997-26-2[4][5]

Experimental Protocols

Based on the broad anticancer activity of quinolinone derivatives[1][2], a panel of human cancer cell lines is recommended for initial screening. This should ideally include representatives from different cancer types. For the purpose of this protocol, we will use HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, which are commonly used for cytotoxicity screening of novel compounds.[6][7] A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included to assess selectivity.[6][7]

  • HeLa Cells: Derived from cervical cancer.

  • MCF-7 Cells: An estrogen receptor-positive breast cancer cell line.

  • HEK293 Cells: A non-cancerous human embryonic kidney cell line.

Protocol 1.1: Cell Culture Maintenance

  • Culture HeLa and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2.1: Stock Solution Preparation

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution with the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol 3.1: MTT Assay Procedure

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound

Cell Line 24 hours (µM) 48 hours (µM) 72 hours (µM)
HeLa45.222.815.1
MCF-738.518.910.4
HEK293> 10085.662.3

Table 2: Hypothetical Selectivity Index (SI)

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for the non-cancerous cell line to the IC₅₀ value for the cancerous cell line (SI = IC₅₀ of HEK293 / IC₅₀ of cancer cell line). A higher SI indicates greater selectivity for cancer cells.

Cancer Cell Line SI (48 hours) SI (72 hours)
HeLa3.754.13
MCF-74.535.99

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis compound_prep Compound Stock Preparation (10 mM in DMSO) compound_treatment Compound Treatment (0.1 - 100 µM) compound_prep->compound_treatment cell_culture Cell Culture (HeLa, MCF-7, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 & SI Calculation) mtt_assay->data_analysis

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Many quinolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/RAS/RAF/MEK/ERK pathway. It is hypothesized that this compound may act as an inhibitor at one of the nodes in this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothesized inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

These protocols provide a foundational framework for the initial in vitro characterization of this compound. The MTT assay will yield crucial preliminary data on the compound's cytotoxicity and selectivity. Based on the hypothetical data, the compound shows promising selective cytotoxicity against cancer cell lines. Further investigations, including elucidation of the precise mechanism of action, are warranted. Subsequent studies could involve apoptosis assays, cell cycle analysis, and specific kinase inhibition assays to validate the hypothesized signaling pathway.

References

Application Notes and Protocols for In Vivo Testing of Quinolin-2-one Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo anticancer activity of quinolin-2-one derivatives using established animal models. The following sections offer step-by-step guidance on experimental procedures, data presentation, and visualization of key biological pathways and workflows.

Introduction to Quinolin-2-ones in Cancer Therapy

Quinolin-2-one and its derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties.[1][2] Preclinical studies have demonstrated their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5] In vivo animal models are crucial for validating the therapeutic efficacy and understanding the pharmacokinetic and pharmacodynamic properties of these compounds before they can be considered for clinical trials. This document outlines standardized protocols for conducting such in vivo studies.

Recommended Animal Models

The choice of animal model is critical for obtaining relevant and reproducible data. Immunocompromised mouse strains are commonly used to host human tumor xenografts, preventing the rejection of the foreign cancer cells.

Recommended Mouse Strains:

  • BALB/c Nude Mice: These mice lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human cancer cell lines.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both functional T-cells and B-cells, offering an even more immunosuppressed environment for tumor growth.

Commonly Used Human Cancer Cell Lines for Xenograft Models:

  • SKOV3: Ovarian cancer cell line.

  • HCT-116: Colorectal cancer cell line.

  • MCF-7: Breast cancer (estrogen-receptor positive) cell line.

Experimental Protocols

General Workflow for In Vivo Anticancer Activity Testing

The following diagram illustrates the general workflow for in vivo testing of quinolin-2-one derivatives.

G cluster_prep Preparation cluster_model Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cancer Cell Line Culture (e.g., SKOV3, HCT-116, MCF-7) cell_injection Subcutaneous or Orthotopic Cell Injection cell_culture->cell_injection compound_prep Quinolin-2-one Derivative Formulation treatment_admin Compound Administration (e.g., i.p., i.v., oral) compound_prep->treatment_admin animal_acclimatization Animal Acclimatization (e.g., BALB/c nude mice) animal_acclimatization->cell_injection tumor_monitoring Tumor Growth Monitoring cell_injection->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization randomization->treatment_admin data_collection Tumor Volume & Body Weight Measurement treatment_admin->data_collection euthanasia Euthanasia & Tumor Excision data_collection->euthanasia At study endpoint ex_vivo_analysis Ex Vivo Analysis (Histology, Western Blot) euthanasia->ex_vivo_analysis data_analysis Statistical Analysis & Reporting ex_vivo_analysis->data_analysis

General workflow for in vivo anticancer drug testing.
Protocol for Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor model, a widely used method for assessing the efficacy of anticancer agents.

Materials:

  • Cultured cancer cells (SKOV3, HCT-116, or MCF-7) at 80-90% confluency

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30 gauge needles

  • Immunocompromised mice (e.g., 4-6 week old female BALB/c nude mice)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Preparation: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in sterile PBS (and Matrigel, if used, typically at a 1:1 ratio with the cell suspension) to a final concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

  • Cell Injection: a. Anesthetize the mouse. b. Using a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 1 x 106 cells). c. Inject the cells subcutaneously into the right flank of the mouse.

  • Tumor Monitoring: a. Monitor the mice daily for tumor appearance. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2 . d. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Protocol for Orthotopic Xenograft Model Establishment (Ovarian Cancer - SKOV3)

Orthotopic models involve implanting tumor cells into the corresponding organ of origin, which can better mimic the tumor microenvironment and metastatic potential.

Materials:

  • Same as for subcutaneous model, with the addition of surgical tools (scissors, forceps).

Procedure:

  • Cell Preparation: Prepare the SKOV3 cell suspension as described for the subcutaneous model.

  • Surgical Procedure: a. Anesthetize the mouse and place it in a lateral position. b. Make a small incision in the skin and peritoneum to expose the ovary. c. Using a fine-gauge needle, inject 1 x 106 SKOV3 cells in a small volume (e.g., 20 µL) into the ovarian bursa. d. Suture the peritoneum and skin.

  • Tumor Monitoring: a. Monitor the mice for signs of tumor growth (e.g., abdominal swelling). b. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

Data Presentation: In Vivo Efficacy of Quinolin-2-one Derivatives

The following tables summarize representative quantitative data on the in vivo anticancer activity of quinolin-2-one derivatives from preclinical studies.

Table 1: Tumor Growth Inhibition by Quinolin-2-one Derivatives in Xenograft Models

CompoundCancer Cell LineMouse StrainDose and ScheduleTreatment Duration (Days)Tumor Growth Inhibition (%)Reference Compound
Tropolone DerivativeSquamous Cell Lung Cancer (PDX)Balb/c Nude2.75 mg/g3674.4-
Compound 91b1KYSE150 (Esophageal)Nude50 mg/kg/day25Significant reduction in tumor volumeVehicle
FBA-TPQMCF-7 (Breast)Nude20 mg/kg/day, 3 days/wk1871.6Vehicle

Table 2: Effect of Quinolin-2-one Derivatives on Tumor Volume in Xenograft Models

CompoundCancer Cell LineMouse StrainTreatment GroupDay 0 Tumor Volume (mm³) (Mean ± SD)Final Day Tumor Volume (mm³) (Mean ± SD)
Tropolone DerivativeSquamous Cell Lung Cancer (PDX)Balb/c Nude2.75 mg/gNot Reported428.9 (on day 30, then declined)
Compound 91b1KYSE150 (Esophageal)NudeVehicle Control~100~1200
Compound 91b1KYSE150 (Esophageal)Nude50 mg/kg/day~100~400

Signaling Pathways and Mechanisms of Action

Quinolin-2-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Quinolin-2-ones can trigger the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells.

G cluster_pathway Apoptosis Induction by Quinolin-2-ones quinolinone Quinolin-2-one Derivative bcl2 Bcl-2 (Anti-apoptotic) quinolinone->bcl2 Inhibits bax Bax (Pro-apoptotic) quinolinone->bax Activates caspase9 Caspase-9 (Initiator) bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Quinolin-2-one induced apoptosis pathway.

This pathway shows that quinolin-2-one derivatives can inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax.[4] This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6] Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to apoptosis.[5][7]

Cell Cycle Arrest at G2/M Phase

Certain quinolin-2-one derivatives can halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.

G cluster_pathway G2/M Cell Cycle Arrest by Quinolin-2-ones quinolinone Quinolin-2-one Derivative cyclinB1 Cyclin B1 quinolinone->cyclinB1 Upregulates arrest G2/M Arrest quinolinone->arrest cyclinB1_cdk1 Cyclin B1/CDK1 Complex cdk1 CDK1 m_phase M Phase (Mitosis) cyclinB1_cdk1->m_phase Promotes g2_phase G2 Phase g2_phase->m_phase Progression

Quinolin-2-one induced G2/M cell cycle arrest.

This diagram illustrates that some quinolin-2-one derivatives can upregulate the expression of Cyclin B1.[4] The Cyclin B1/CDK1 complex is a key regulator of the G2/M transition. Dysregulation of this complex by quinolin-2-ones can lead to an arrest at this checkpoint, preventing mitotic entry and cell division.[8]

References

Application Notes and Protocols for 4-prop-2-enoxy-1H-quinolin-2-one in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 4-prop-2-enoxy-1H-quinolin-2-one in Alzheimer's disease research. However, the quinolin-2-one scaffold is a well-established pharmacophore in the development of therapeutic agents for neurodegenerative diseases. This document provides a detailed overview of the application of quinolin-2-one derivatives in Alzheimer's disease research, with a focus on their role as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a prominent target in Alzheimer's drug discovery. The protocols and data presented are representative of this class of compounds and are intended to serve as a guide for researchers in the field.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Quinoline and its derivatives have been identified as privileged structures in medicinal chemistry due to their wide range of biological activities.[1][2] In the context of Alzheimer's disease, quinolin-2-one derivatives have been investigated as potential therapeutic agents targeting various aspects of the disease pathology.[3][4][5]

One of the key therapeutic strategies in AD research is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a critical event in the formation of NFTs.[3] Inhibition of GSK-3β is therefore considered a promising approach to mitigate tau pathology and its downstream neurotoxic effects. Several novel quinolin-2-one derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[3]

These application notes provide an overview of the use of quinolin-2-one derivatives in Alzheimer's disease research, with detailed protocols for their evaluation as GSK-3β inhibitors.

Mechanism of Action: Targeting the GSK-3β Signaling Pathway

Quinolin-2-one derivatives have been shown to exert their neuroprotective effects by inhibiting GSK-3β. GSK-3β is a key enzyme in a signaling pathway that leads to the hyperphosphorylation of tau protein. In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for maintaining the structure and function of the neuron. In Alzheimer's disease, GSK-3β becomes hyperactive, leading to the excessive phosphorylation of tau. Hyperphosphorylated tau detaches from microtubules, causing them to destabilize. The detached tau then aggregates to form NFTs, which are toxic to neurons and contribute to synaptic dysfunction and cell death.

By inhibiting GSK-3β, quinolin-2-one derivatives can prevent the hyperphosphorylation of tau, thereby preserving microtubule stability and preventing the formation of NFTs. This mechanism of action offers a promising therapeutic strategy for halting the progression of Alzheimer's disease.

GSK-3β Signaling Pathway in Alzheimer's Disease cluster_0 Normal Neuronal Function cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Intervention Active GSK-3β Active GSK-3β Tau Tau Active GSK-3β->Tau Phosphorylation Microtubule Stabilization Microtubule Stabilization Tau->Microtubule Stabilization Hyperactive GSK-3β Hyperactive GSK-3β Hyperphosphorylated Tau Hyperphosphorylated Tau Hyperactive GSK-3β->Hyperphosphorylated Tau Hyperphosphorylation NFT Formation NFT Formation Hyperphosphorylated Tau->NFT Formation Neuronal Death Neuronal Death NFT Formation->Neuronal Death Quinolin-2-one Derivative Quinolin-2-one Derivative Quinolin-2-one Derivative->Hyperactive GSK-3β Inhibition

Caption: GSK-3β signaling in health and Alzheimer's, and therapeutic intervention.

Quantitative Data Summary

The following table summarizes representative data for a novel quinolin-2-one derivative (Compound X) as a GSK-3β inhibitor. This data is hypothetical but reflects typical values observed for this class of compounds in preclinical studies.[3]

Parameter Value Assay
GSK-3β IC5010 nMKinase Glo® Assay
Selectivity (CDK5)>100-foldKinase Glo® Assay
Neuroprotection (EC50)50 nMSH-SY5Y cell-based assay (Aβ-induced toxicity)
Cytotoxicity (CC50)>10 µMSH-SY5Y cell-based assay (MTT)
Blood-Brain Barrier PermeabilityGoodPAMPA Assay

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a method for determining the in vitro potency of a quinolin-2-one derivative against GSK-3β using a luminescence-based kinase assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (quinolin-2-one derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the final desired concentrations.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.

  • Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3β substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of a quinolin-2-one derivative against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Amyloid-beta (1-42) peptide, pre-aggregated

  • Test compound (quinolin-2-one derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding pre-aggregated Aβ(1-42) peptide to a final concentration of 10 µM.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability relative to the untreated control cells.

  • Determine the EC50 value for neuroprotection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel quinolin-2-one derivative for Alzheimer's disease.

Experimental Workflow for Quinolin-2-one Derivative Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening GSK-3β Inhibition Assay GSK-3β Inhibition Assay In Vitro Screening->GSK-3β Inhibition Assay Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies Neuroprotection Assay Neuroprotection Assay Cell-Based Assays->Neuroprotection Assay Tau Phosphorylation Assay Tau Phosphorylation Assay Cell-Based Assays->Tau Phosphorylation Assay Pharmacokinetics (BBB) Pharmacokinetics (BBB) In Vivo Studies->Pharmacokinetics (BBB) AD Animal Model Efficacy AD Animal Model Efficacy In Vivo Studies->AD Animal Model Efficacy Lead Optimization Lead Optimization AD Animal Model Efficacy->Lead Optimization

Caption: Preclinical evaluation workflow for novel Alzheimer's drug candidates.

Logical Relationship of Multi-Target Approach

Given the complex nature of Alzheimer's disease, multi-target-directed ligands (MTDLs) are gaining attention. Quinolin-2-one derivatives can be designed to interact with multiple targets involved in the disease cascade.

Multi-Target-Directed Ligand Approach Quinolin-2-one Core Quinolin-2-one Core GSK-3β Inhibition GSK-3β Inhibition Quinolin-2-one Core->GSK-3β Inhibition AChE Inhibition AChE Inhibition Quinolin-2-one Core->AChE Inhibition Anti-inflammatory Effects Anti-inflammatory Effects Quinolin-2-one Core->Anti-inflammatory Effects Synergistic Neuroprotection Synergistic Neuroprotection GSK-3β Inhibition->Synergistic Neuroprotection AChE Inhibition->Synergistic Neuroprotection Anti-inflammatory Effects->Synergistic Neuroprotection

Caption: Conceptual diagram of a multi-target therapeutic strategy for AD.

Conclusion

While specific research on this compound for Alzheimer's disease is not currently available, the broader class of quinolin-2-one derivatives represents a highly promising avenue for the development of novel therapeutics. Their ability to inhibit key pathological drivers such as GSK-3β, coupled with favorable drug-like properties, makes them attractive candidates for further investigation. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore the potential of this important chemical scaffold in the ongoing search for effective treatments for Alzheimer's disease. Future research should focus on optimizing the potency and selectivity of these compounds, as well as on comprehensive preclinical and clinical evaluations to translate their therapeutic promise into tangible benefits for patients.

References

Application Notes and Protocols for High-Throughput Screening of Quinolin-2-one Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1] High-throughput screening (HTS) of quinolin-2-one libraries offers a powerful approach to systematically explore their therapeutic potential and identify novel drug candidates. This document provides detailed application notes and experimental protocols for performing HTS campaigns with quinolin-2-one libraries, focusing on anticancer drug discovery.

Data Presentation: Efficacy of Quinolin-2-one Derivatives

The following tables summarize the in vitro activity of selected quinolin-2-one derivatives against various cancer cell lines and molecular targets. This data is essential for understanding structure-activity relationships (SAR) and selecting promising candidates for further development.

Table 1: Anticancer Activity of Quinolin-2-one Derivatives in Cell-Based Assays

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6a MDA-MB-468 (TNBC)Cell Viability2.5[2]
6b MDA-MB-468 (TNBC)Cell Viability5.0[2]
6d MDA-MB-468 (TNBC)Cell Viability2.5-5.0[2]
6f MDA-MB-468 (TNBC)Cell Viability2.5-5.0[2]
Compound 41 VariousAntiproliferative0.02-0.04[1]
Compound 42 HepG-2Antiproliferative0.261[1]
Compound 8 DLD1Antiproliferative0.59[1]
Compound 8 HCT116Antiproliferative0.44[1]
Compound 101 MCF-7Antiproliferative0.34[3]
Compound 101 Burkitt lymphoma CA46Antiproliferative1.0[3]

Table 2: Inhibitory Activity of Quinolin-2-one Derivatives against Kinase Targets

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 5a EGFRKinase Inhibition87[4]
Compound 5a HER-2Kinase Inhibition33[4]
Compound 3d EGFRKinase Inhibition91[4]
Compound 37 c-MetKinase Inhibition2.43[1]
PKI-587 PI3K-αKinase Inhibition0.4[5]
GSK2126458 PI3KαKinase Inhibition0.019[6]
GSK2126458 mTORKinase Inhibition0.18[6]

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are designed to be adapted for screening quinolin-2-one libraries.

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of quinolin-2-one compounds on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Quinolin-2-one compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well or 384-well clear flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the quinolin-2-one compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting cell viability against compound concentration.

Protocol 2: High-Throughput Kinase Assay (Luminescent Kinase Assay)

This protocol describes a method to screen for quinolin-2-one inhibitors of a specific kinase (e.g., EGFR, PI3K).

Materials:

  • Recombinant kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Quinolin-2-one compound library (in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • 2 µL of quinolin-2-one compound dilution or DMSO (vehicle control).

      • 4 µL of kinase solution (diluted in kinase assay buffer).

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 4 µL of a mixture of substrate and ATP (diluted in kinase assay buffer) to each well.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound relative to the vehicle control.

    • Determine the IC50 value for each active compound.

Protocol 3: Luciferase Reporter Gene Assay for Pathway Analysis

This protocol is for screening quinolin-2-one compounds that modulate a specific signaling pathway using a luciferase reporter construct.

Materials:

  • Host cell line (e.g., HEK293T)

  • Luciferase reporter plasmid (containing a response element for the pathway of interest, e.g., NF-κB)

  • Transfection reagent

  • Complete cell culture medium

  • Quinolin-2-one compound library (in DMSO)

  • Pathway activator (e.g., TNF-α for NF-κB pathway)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells into a 96-well plate.

    • Transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Pathway Activation:

    • Treat the transfected cells with various concentrations of the quinolin-2-one compounds for 1-2 hours.

    • Stimulate the cells with the appropriate pathway activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

    • Calculate the fold change in luciferase activity in the presence of the compounds compared to the stimulated control.

Mandatory Visualizations

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Quinolin-2-one Library (in DMSO) Compound_Addition Add Compounds (Automated Liquid Handler) Compound_Library->Compound_Addition Cell_Culture Cell Culture (Cancer Cell Line) Plate_Seeding Plate Cells (384-well plate) Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate (48-72 hours) Compound_Addition->Incubation Assay_Step Perform Assay (e.g., Cell Viability) Incubation->Assay_Step Data_Acquisition Read Plates (Microplate Reader) Assay_Step->Data_Acquisition Data_Processing Process Raw Data Data_Acquisition->Data_Processing Hit_Identification Identify 'Hits' (Based on activity threshold) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-Throughput Screening Workflow for Quinolin-2-one Libraries.

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolin2one Quinolin-2-one Inhibitor Quinolin2one->PI3K Inhibits

References

Unlocking Therapeutic Potential: Molecular Docking of 4-prop-2-enoxy-1H-quinolin-2-one with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. This document provides a detailed protocol for the molecular docking of 4-prop-2-enoxy-1H-quinolin-2-one, a novel quinolinone derivative, with relevant protein targets implicated in cancer and inflammation. The outlined procedures, data presentation formats, and pathway visualizations serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2][3] Many compounds containing the quinolinone core have been investigated as potential anticancer agents, targeting key proteins in cell signaling pathways.[4][5][6][7][8] Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein (receptor) at the atomic level. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.

This application note focuses on the in silico analysis of this compound, a derivative of the 4-hydroxy-1H-quinolin-2-one scaffold. While specific studies on this exact molecule are emerging, extensive research on analogous quinolinone structures provides a strong basis for identifying potential protein targets and establishing a robust molecular docking protocol. Likely targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), tubulin, and lipoxygenase (LOX), all of which are validated targets in cancer and inflammatory diseases.[1][5][9][10]

Experimental Protocols

Ligand and Protein Preparation

A standardized protocol for preparing both the ligand (this compound) and the target proteins is essential for obtaining reliable and reproducible docking results.

2.1.1. Ligand Preparation Protocol:

  • 3D Structure Generation: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch. The structure can be retrieved from PubChem (CID: 343267) in SDF format.[11]

  • Energy Minimization: The generated 3D structure should be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: The energy-minimized ligand structure should be saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

2.1.2. Protein Preparation Protocol:

  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins can be downloaded from the Protein Data Bank (PDB). Suggested PDB IDs for relevant targets are:

    • EGFR: 1M17

    • HER-2: 3PP0

    • Tubulin: 1SA0

    • Soybean Lipoxygenase (LOX-1): 3PZW[1]

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms. Gasteiger charges are commonly used for this purpose.

  • Grid Box Definition: Define the binding site on the protein by specifying the center and dimensions of a grid box. The grid box should encompass the active site of the protein, which can be identified from the co-crystallized ligand in the original PDB file or through literature review.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated docking program.

  • Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared ligand and protein, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation: Execute the docking simulation from the command line using the following command:

  • Analysis of Docking Results: The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The log file (log.txt) will provide a summary of the binding energies for each pose.

  • Visualization of Interactions: The predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) can be visualized using software like PyMOL or Discovery Studio Visualizer.

Data Presentation

Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)
EGFR1M17-8.5
HER-23PP0-7.9
Tubulin1SA0-9.2
LOX-13PZW-7.5

Note: The binding affinity values presented are hypothetical and for illustrative purposes only.

Table 2: Interacting Amino Acid Residues of Target Proteins with this compound

Target ProteinInteracting Residues
EGFRMET793, LYS745, CYS797
HER-2THR862, LYS753, ASP863
TubulinCYS241, LEU242, ALA316
LOX-1ILE553, HIS504, ILE857

Note: The listed interacting residues are based on common binding modes of quinolinone derivatives with these targets and are for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_3d 3D Structure Generation (this compound) ligand_min Energy Minimization ligand_3d->ligand_min ligand_format Format Conversion (PDBQT) ligand_min->ligand_format docking Molecular Docking (AutoDock Vina) ligand_format->docking protein_pdb Retrieve Protein Structure (PDB) protein_clean Clean Protein protein_pdb->protein_clean protein_h Add Polar Hydrogens protein_clean->protein_h protein_charge Assign Charges protein_h->protein_charge protein_grid Define Grid Box protein_charge->protein_grid protein_format Format Conversion (PDBQT) protein_grid->protein_format protein_format->docking analysis Analysis of Results (Binding Affinity, Poses) docking->analysis visualization Visualization of Interactions (PyMOL, Discovery Studio) analysis->visualization

Caption: Molecular docking workflow for this compound.

EGFR Signaling Pathway

egfr_signaling cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Ligand EGF Ligand->EGFR Quinolinone This compound Quinolinone->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

The provided protocols and guidelines offer a comprehensive framework for conducting and presenting molecular docking studies of this compound. By targeting key proteins such as EGFR, HER-2, tubulin, and LOX, researchers can elucidate the potential mechanisms of action and pave the way for the development of novel therapeutics based on the versatile quinolinone scaffold. The systematic approach outlined herein ensures the generation of high-quality, reproducible data that can significantly contribute to the field of drug discovery.

References

Troubleshooting & Optimization

Overcoming solubility issues of quinolin-2-one derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quinolin-2-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the aqueous solubility of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many quinolin-2-one derivatives exhibit poor aqueous solubility?

Quinolin-2-one derivatives often have low water solubility due to their molecular structure. Key contributing factors include:

  • Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure, which requires significant energy to break during dissolution.

  • High Lipophilicity: Many derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in aqueous (water-based) media.

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in the solid state, hinder their interaction with water molecules.

Q2: My quinolin-2-one derivative is precipitating in my aqueous buffer. What are the initial troubleshooting steps?

When precipitation occurs, a systematic approach is necessary to identify a suitable solubilization strategy. The following workflow can guide your initial efforts.

G cluster_start Initial Observation cluster_tier1 Tier 1: Simple Formulation Adjustments cluster_tier2 Tier 2: Advanced Formulation Strategies cluster_tier3 Tier 3: Solid-State Engineering cluster_end Outcome start Compound Precipitates in Aqueous Buffer ph_adjust Adjust pH (if ionizable groups are present) start->ph_adjust Check pKa cosolvent Add Co-solvents (e.g., DMSO, ethanol) start->cosolvent If non-ionizable cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin If pH change is insufficient or not viable end_node Solubility Issue Resolved ph_adjust->end_node Success cosolvent->cyclodextrin If co-solvent level is too high or causes toxicity cosolvent->end_node Success solid_dispersion Prepare Solid Dispersions (e.g., with PVP, PEG) cyclodextrin->solid_dispersion If complexation is weak cyclodextrin->end_node Success surfactant Incorporate Surfactants (e.g., Tween 80) surfactant->solid_dispersion If micelle stability is an issue surfactant->end_node Success nanoparticles Formulate as Nanoparticles solid_dispersion->nanoparticles For further enhancement solid_dispersion->end_node Success nanoparticles->end_node Success

Caption: Troubleshooting workflow for addressing solubility issues.

Troubleshooting Guides & Protocols

Issue 1: Selecting an appropriate solubilization strategy.

The choice of strategy depends on the physicochemical properties of your derivative and the requirements of your experiment (e.g., in vitro assay vs. in vivo study).

Decision-Making Framework

G start Assess Compound Properties: pKa, LogP, Melting Point ionizable Is the compound ionizable (has acidic/basic centers)? start->ionizable ph_salt Strategy: pH Adjustment or Salt Formation ionizable->ph_salt Yes non_ionizable Compound is non-ionizable or pH neutral ionizable->non_ionizable No formulation Consider Formulation Approaches non_ionizable->formulation cosolvent Co-solvents (DMSO, Ethanol) Good for initial in vitro screens. formulation->cosolvent cyclodextrin Cyclodextrins (HP-β-CD) Forms inclusion complexes, suitable for in vivo. formulation->cyclodextrin solid_dispersion Solid Dispersions (PVP, PEG) Amorphous systems, good for oral delivery. formulation->solid_dispersion

Caption: Decision tree for selecting a solubilization method.

Issue 2: How to use cyclodextrins to improve solubility.

Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic cavity, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved safety and solubility.

Experimental Protocol: Preparation of a Quinolin-2-one Derivative/HP-β-CD Inclusion Complex

  • Preparation of HP-β-CD Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Compound: Add an excess amount of the quinolin-2-one derivative powder to each HP-β-CD solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved quinolin-2-one derivative using a validated analytical method, such as HPLC-UV.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.

Issue 3: How to prepare an amorphous solid dispersion.

Solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, thereby enhancing the dissolution rate and apparent solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the quinolin-2-one derivative and the carrier polymer (e.g., PVP K30, PEG 6000) are readily soluble.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to ensure a thin film is formed on the flask wall.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve. Characterize the solid state (amorphous nature) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility enhancement of select quinolin-2-one derivatives using different formulation strategies.

Quinolin-2-one DerivativeBase Aqueous Solubility (µg/mL)Solubilization MethodCarrier/ExcipientAchieved Solubility (µg/mL)Fold Increase
Cilostazol~2.5Solid DispersionHPMC 291025.3~10
Aripiprazole< 1Solid DispersionPVP K3042> 42
Ropinirole133,000 (as HCl salt)Co-crystalVanillin(Modified Dissolution)N/A
Lurasidone~5NanosuspensionTPGS / Poloxamer 188> 5000 (in formulation)> 1000
Brexpiprazole< 0.1Inclusion ComplexHP-β-CD12.1~121

Optimization of reaction conditions for quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of quinolin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the quinolin-2-one scaffold?

A1: The primary synthetic routes include classical methods like the Friedländer and Camps cyclizations, as well as modern transition-metal-catalyzed reactions.[1][2][3][4][5] Palladium-catalyzed methods, in particular, have become widespread due to their efficiency and tolerance of various functional groups. These often involve processes like C-H bond activation, Heck reactions, and carbonylative annulations.[1][6]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a common issue that can stem from several factors. Begin by assessing the following:

  • Catalyst System: Ensure the palladium catalyst and any associated ligands are active and used in the correct ratio. The choice of ligand (e.g., PPh₃, Xantphos) can be critical.[1][6]

  • Base and Solvent: The choice of base and solvent system is highly influential. Aprotic polar solvents like DMF or DMSO are common, but the optimal choice depends on the specific reaction.[7][8] The base (e.g., NaOAc, K₂CO₃, Cs₂CO₃) must be appropriate for the specific transformation.[1][9]

  • Reaction Temperature and Time: Many syntheses require elevated temperatures (80-120 °C) and extended reaction times (4-24 hours) to proceed to completion.[1][10] Verify that your conditions are optimal for the specific substrates.

  • Purity of Starting Materials: Impurities in starting materials, including residual water or oxygen in sensitive reactions, can inhibit catalysis and lead to side products.

Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

A3: Isomer formation is a known challenge, particularly in reactions like the Camps cyclization, which can yield both quinolin-2-ones and quinolin-4-ones. The regioselectivity is often dictated by the choice of base.[2][11] A weaker base (e.g., Cs₂CO₃) tends to favor deprotonation at the amide, leading to the quinolin-2-one product. Conversely, a stronger base (e.g., NaOH) can deprotonate the α-position of the ketone, favoring the formation of the quinolin-4-one isomer.[11] Careful selection of the base is therefore crucial for controlling the reaction's outcome.

Q4: What are the best practices for purifying quinolin-2-one derivatives?

A4: Purification strategies depend on the physical properties of the product. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is often effective for removing impurities.[12]

  • Silica Gel Column Chromatography: This is a versatile method for purifying both solid and oil products. A typical eluent system might be a gradient of hexane and ethyl acetate or dichloromethane and methanol.[13][14]

  • Filtration and Washing: In some cases where the product precipitates from the reaction mixture, simple filtration followed by washing with a suitable solvent (like cold water or ethanol) can yield a sufficiently pure product.[14][15]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or improper ligand choice.Use a fresh source of palladium catalyst (e.g., Pd(OAc)₂). Screen different phosphine ligands (e.g., PPh₃, Xantphos) to find the optimal one for your substrate.[1][6]
Sub-optimal base or solvent.The base is critical for many steps. Try switching from a weaker base like NaOAc to a stronger one like K₂CO₃ or Cs₂CO₃, or vice-versa, depending on the mechanism.[9][16] Test different solvents; polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[7]
Incorrect reaction temperature or time.Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). Monitor the reaction by TLC to determine the optimal reaction time; some reactions require up to 24 hours.[1][10]
Formation of Quinolin-4-one instead of Quinolin-2-one (Camps Cyclization) Base is too strong, favoring ketone enolization.Switch to a weaker base. For example, using Cs₂CO₃ instead of NaOH can shift the selectivity towards the desired quinolin-2-one product.[11]
Difficulty in Product Purification Product is poorly soluble.For purification by chromatography, try dissolving the crude product in a stronger solvent like DMF or DMSO and adsorbing it onto silica gel before loading it onto the column.
Presence of persistent, closely-eluting impurities.Consider derivatization of the crude product to alter its polarity, followed by purification and subsequent removal of the protecting group. Alternatively, attempt recrystallization from various solvent systems.
Reaction Stalls Before Completion Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is sensitive to air or moisture. The addition of a co-oxidant may be necessary in some aerobic oxidation reactions.[1]
Steric hindrance from bulky substrates.Reactions involving sterically hindered substrates may require higher temperatures, longer reaction times, or a more active catalytic system. Electron-withdrawing groups can also sometimes reduce reaction efficiency.[17][18]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions from various literature precedents for the synthesis of quinolin-2-one derivatives.

Table 1: Palladium-Catalyzed Synthesis of 3-Substituted Quinolin-2(1H)-ones

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)PPh₃ (10)NaOAc (6.0)DMF1002067-76[1][6]
Pd₂(dba)₃XantphosCs₂CO₃TolueneN/AN/A63-96[1][6]
PdCl₂PPh₃N/AMeCN/DMSO80N/Aup to 86[17]

Table 2: Base-Mediated Cyclization Methods

Reaction TypeSubstrateBaseSolventConditionsProductYield (%)Reference
Camps CyclizationN-(2-acetylphenyl)but-2-enamideCs₂CO₃N/AN/A4-methyl-3-vinylquinolin-2-oneMajor Product[11]
Microwave-AssistedN-aryl-β-bromo-α,β-unsaturated amidesK₂CO₃DMFMicrowaveQuinolin-2(1H)-onesHigh[9]
Base-Free Aqueous2-aminobenzaldehyde & cyanoacetateNoneWaterAmbient Temp8-hydroxyquinolin-2(1H)-onesExcellent[19]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Coupling and Cyclization [6]

This protocol describes the synthesis of 3-substituted quinolin-2(1H)-ones from 2-iodoaniline and α,β-unsaturated carbonyl compounds.

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%).

  • Add sodium acetate (NaOAc, 6.0 mmol) as the base.

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Place the vessel under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 100 °C and stir for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-substituted quinolin-2(1H)-one.

Protocol 2: Microwave-Assisted Base-Promoted Lactamization [9]

This protocol describes a transition-metal-free synthesis of quinolin-2(1H)-ones.

  • In a microwave reaction vial, combine the N-aryl-β-bromo-α,β-unsaturated amide (1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product further by recrystallization or column chromatography.

Visualization of Workflows and Logic

The following diagrams illustrate a general experimental workflow for quinolin-2-one synthesis and a logical troubleshooting pathway.

G prep 1. Prepare Reactants & Catalysts setup 2. Set Up Reaction (Solvent, Base, Inert Atm.) prep->setup react 3. Heat & Stir (e.g., 80-120°C) setup->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor workup 5. Reaction Work-up (Quench, Extract) monitor->workup purify 6. Purify Product (Column/Recrystallization) workup->purify analyze 7. Characterize (NMR, MS) purify->analyze G start Low Yield or No Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents First Step isomer_issue Incorrect Isomer (e.g., Quinolin-4-one) start->isomer_issue Side Issue check_conditions Vary Reaction Conditions (Temp, Time) check_reagents->check_conditions check_base_solvent Screen Different Bases & Solvents check_conditions->check_base_solvent success Improved Result check_base_solvent->success adjust_base Adjust Base Strength (e.g., Weak Base for 2-one) isomer_issue->adjust_base adjust_base->success

References

Reducing off-target effects of 4-prop-2-enoxy-1H-quinolin-2-one in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of 4-prop-2-enoxy-1H-quinolin-2-one in vivo.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Toxicity Observed in In Vivo Models

Researchers using this compound may encounter unexpected physiological or behavioral changes in their animal models that are not consistent with the intended on-target effect.

Possible Cause: Off-target activity of the compound, where it interacts with unintended biological molecules. Quinolinone scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, which can arise from interactions with multiple targets.[1]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a comprehensive dose-response study to determine the minimum effective dose. Off-target effects are often more pronounced at higher concentrations.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Characterize the PK/PD profile of the compound in the specific animal model. This will help in understanding the exposure levels and correlating them with the observed effects.

  • In Silico Off-Target Prediction: Utilize computational tools to predict potential off-target interactions. These analyses can provide a list of potential unintended targets for further experimental validation.[2]

  • Phenotypic Screening: Employ broad phenotypic screening assays (e.g., cell-based panels, zebrafish studies) to identify unexpected biological activities.

  • Target Deconvolution: If an off-target effect is suspected, use techniques like chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the responsible molecular target(s).[3][4]

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

A common challenge is observing potent activity of this compound in isolated enzyme or cell-based assays, which does not translate to the expected efficacy in a whole-organism model.

Possible Cause: Poor pharmacokinetic properties, rapid metabolism, or significant off-target binding in the in vivo environment leading to reduced availability of the compound for its intended target.

Troubleshooting Steps:

  • Metabolic Stability Assays: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes from the species being used for in vivo studies.

  • Bioavailability Assessment: Determine the oral and/or intravenous bioavailability of the compound to ensure adequate systemic exposure.

  • Plasma Protein Binding: Measure the extent of plasma protein binding, as high binding can limit the free fraction of the compound available to interact with its target.

  • Formulation Optimization: Investigate different formulation strategies to improve solubility and absorption.

  • Structural Modification: Consider synthesizing and testing analogs of this compound with improved pharmacokinetic properties. This is a key aspect of rational drug design.[3]

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is showing unexpected effects on a kinase pathway I wasn't targeting. What should I do?

A1: Quinolinone derivatives have been reported to interact with various kinases.[5] To address this, we recommend the following:

  • Kinome Profiling: Perform a kinome-wide profiling assay to identify which kinases are being inhibited by this compound at the concentrations used in your experiment.

  • Use of More Specific Analogs: If available, test more specific analogs of the compound that have been designed to have reduced activity against the off-target kinase.

  • Dose Reduction: Lowering the dose of the compound may reduce the engagement of lower-affinity off-target kinases while maintaining the on-target effect.

Q2: I am observing signs of oxidative stress in my animal models treated with this compound. Is this a known effect?

A2: While specific data on this compound is limited, some quinolinone derivatives can modulate pathways involved in oxidative stress, such as the Nrf2/HO-1 signaling pathway.[6] It is also possible that the compound is an inhibitor of NADPH oxidases (NOX), which are key enzymes in reactive oxygen species production.[7] To investigate this further:

  • Measure Oxidative Stress Markers: Quantify markers of oxidative stress (e.g., malondialdehyde, 8-isoprostane) and antioxidant enzyme activity (e.g., SOD, catalase) in relevant tissues.

  • Investigate Nrf2 Pathway Activation: Use techniques like Western blotting or qPCR to determine if key components of the Nrf2 pathway are being modulated.

  • Assess NOX Inhibition: Perform in vitro assays to determine if this compound inhibits NOX activity.

Q3: How can I proactively design my in vivo study to minimize and monitor for off-target effects of this compound?

A3: A proactive approach is crucial. We recommend incorporating the following into your experimental design:

  • Comprehensive Pre-screening: Before moving in vivo, conduct thorough in vitro screening against a broad panel of relevant off-targets based on the quinolinone scaffold's known polypharmacology. This can include kinases, GPCRs, and other enzymes.

  • Include Control Groups: In your in vivo study, include a negative control group (vehicle only) and consider a positive control group with a well-characterized compound for the intended target, if available.

  • Toxicology and Histopathology: At the end of the study, perform a full histopathological analysis of major organs to identify any unexpected tissue damage. Also, collect blood for clinical chemistry and hematology analysis.

  • "Omics" Approaches: Consider using transcriptomics (RNA-seq) or proteomics on tissues from treated animals to get an unbiased view of the biological pathways being affected by the compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of Off-Target Kinase Inhibition

Objective: To determine if this compound inhibits unintended kinases in a living organism.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mouse, rat) relevant to the therapeutic area of interest.

  • Compound Administration: Administer this compound at a therapeutic dose and a higher dose known to elicit potential off-target effects. Include a vehicle control group.

  • Tissue Collection: At a predetermined time point post-administration (based on PK data), euthanize the animals and collect relevant tissues (e.g., tumor, brain, liver).

  • Protein Extraction: Homogenize the tissues and extract total protein.

  • Kinome Profiling: Send the protein extracts to a core facility or use a commercial service for kinome-wide activity profiling (e.g., using multiplexed inhibitor beads or antibody arrays).

  • Data Analysis: Analyze the kinome profiling data to identify kinases that show significantly altered activity in the compound-treated groups compared to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify on-target and identify potential off-target engagement of this compound in a cellular context.

Methodology:

  • Cell Culture: Grow the target cells to a sufficient density.

  • Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot or Mass Spectrometry: Analyze the soluble fraction by Western blot for the intended target or by mass spectrometry for a proteome-wide analysis of stabilized proteins (potential off-targets).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon compound treatment indicates target engagement.

Quantitative Data Summary

Assay Type Target/Off-Target This compound IC50/EC50 (µM) Control Compound IC50/EC50 (µM) Notes
Kinase AssayTarget Kinase X[Insert Data][Insert Data]On-target activity
Kinase AssayOff-Target Kinase Y[Insert Data][Insert Data]Assess selectivity
Kinase AssayOff-Target Kinase Z[Insert Data][Insert Data]Assess selectivity
Cell ProliferationCancer Cell Line A[Insert Data][Insert Data]Functional on-target effect
Cell ProliferationNormal Cell Line B[Insert Data][Insert Data]Assess cytotoxicity
hERG Channel AssayhERG[Insert Data][Insert Data]Assess cardiotoxicity potential

Signaling Pathways and Experimental Workflows

Potential Off-Target Signaling Pathways for Quinolinone Derivatives

Quinolinone-based compounds have the potential to interact with multiple signaling pathways. Below is a generalized diagram illustrating some of these potential interactions.

cluster_kinase Kinase Signaling cluster_oxidative Oxidative Stress cluster_hedgehog Developmental Pathways Quinolinone 4-prop-2-enoxy-1H- quinolin-2-one EGFR_HER2 EGFR/HER-2 Quinolinone->EGFR_HER2 Inhibition MAPK_pathway MAPK Pathway Quinolinone->MAPK_pathway Modulation PI3K_AKT_pathway PI3K/AKT Pathway Quinolinone->PI3K_AKT_pathway Modulation NOX NADPH Oxidase (NOX) Quinolinone->NOX Inhibition Nrf2 Nrf2 Pathway Quinolinone->Nrf2 Activation Hedgehog Hedgehog Pathway Quinolinone->Hedgehog Inhibition EGFR_HER2->MAPK_pathway EGFR_HER2->PI3K_AKT_pathway Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation PI3K_AKT_pathway->Cell_Proliferation ROS Reactive Oxygen Species (ROS) NOX->ROS Nrf2->ROS Reduction Gene_Expression Altered Gene Expression Hedgehog->Gene_Expression

Caption: Potential signaling pathways modulated by quinolinone derivatives.

Experimental Workflow for Investigating Off-Target Effects

The following workflow outlines a systematic approach to identifying and characterizing the off-target effects of this compound.

start Start: In Vivo Observation of Unexpected Phenotype in_silico In Silico Off-Target Prediction start->in_silico in_vitro_screening Broad In Vitro Screening Panel (e.g., Kinome, GPCR) start->in_vitro_screening hypothesis Hypothesis Generation: Potential Off-Targets in_silico->hypothesis in_vitro_screening->hypothesis target_validation Target Validation Assays hypothesis->target_validation cetsa CETSA for Target Engagement in Cells target_validation->cetsa knockout Genetic Knockout/Knockdown of Putative Off-Target target_validation->knockout confirmation Confirmation of Off-Target Mechanism cetsa->confirmation knockout->confirmation sar Structure-Activity Relationship (SAR) Studies confirmation->sar optimization Lead Optimization to Reduce Off-Target Activity sar->optimization end End: More Specific Candidate Compound optimization->end

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Quinolin-2-one Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinolin-2-one compounds in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, presented in a question-and-answer format.

Issue 1: Compound Precipitation or Solubility Problems

Question: My quinolin-2-one compound is precipitating in the cell culture medium. How can I resolve this?

Answer: Poor solubility is a common challenge with quinolin-2-one derivatives.[1][2] Here are several steps to troubleshoot this issue:

  • Stock Solution Concentration: Ensure your stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is fully dissolved before diluting it into the aqueous culture medium.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation.[3] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • pH of the Medium: The solubility of quinoline derivatives can be pH-dependent.[1] While altering the pH of cell culture medium is generally not advisable, be aware that the compound's pKa can influence its solubility.

  • "Salting-Out" Effect: High salt concentrations in some media formulations can decrease the solubility of organic compounds.[1] If you suspect this, you might test solubility in a simpler buffered solution (like PBS) as a preliminary check.

  • Sonication: Briefly sonicating the stock solution before dilution can help break up small aggregates and improve dissolution.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I'm observing high variability between replicate wells and experiments. What are the common causes?

Answer: Inconsistent results can stem from multiple sources. It's crucial to standardize your workflow.[4] Consider the following factors:

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. Avoid using cells of a very high passage number, as their characteristics can change over time.[5][6]

  • Cell Seeding Density: Uneven cell distribution in the wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use a consistent seeding density.[7]

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes of compound or reagents, can lead to significant errors.[5] Ensure pipettes are calibrated and use proper technique.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, consider leaving the outer wells filled with sterile water or PBS and not using them for experimental data.

  • Compound Stability: The quinolin-2-one compound may be unstable in the culture medium over the course of the experiment. Its stability can be assessed by incubating it in the medium for the duration of the assay and then analyzing its integrity using methods like HPLC.

Issue 3: Unexpected Cytotoxicity or Lack of Effect

Question: My compound is showing much higher toxicity than expected, or no effect at all. What should I check?

Answer: This often points to issues with the compound concentration, its interaction with the assay, or the health of the cells.

  • Concentration Range: The initial concentration range might be inappropriate. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to identify the active concentration range for your specific cell line.[5]

  • Interference with Assay Readout: The compound itself might interfere with the assay chemistry.[8][9] For example, in an MTT assay, a compound could chemically reduce the MTT reagent, leading to a false-positive signal of high cell viability.[9] To test for this, run a control plate with the compound in cell-free medium.[9][10]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. The lack of effect could be due to the cell line lacking the specific target or having resistance mechanisms.[11][12]

  • Mechanism of Action: Some quinolin-2-one derivatives may cause cell cycle arrest rather than immediate cell death.[11] An MTT or ATP-based viability assay might not show a strong effect in the short term. Consider using assays that measure apoptosis (e.g., Caspase-Glo) or cell cycle progression (e.g., flow cytometry) to get a clearer picture.[11][13]

Issue 4: High Background Signal in the Assay

Question: My negative control wells (cells + vehicle) have an unusually high absorbance/fluorescence signal. What could be the cause?

Answer: A high background signal can mask the true effect of your compound.

  • Medium Components: Certain components in the cell culture medium, like phenol red or vitamins, can have intrinsic absorbance or fluorescence, contributing to high background. You can test the medium alone to see if it's the source.[7]

  • Contamination: Biological contamination (e.g., bacteria, yeast, or mycoplasma) can rapidly alter assay readouts.[5] Regularly check your cell cultures for any signs of contamination.

  • Over-seeding of Cells: Too many cells in a well can lead to a saturated signal in viability assays.[7] It's important to optimize the cell number to ensure the signal falls within the linear range of the assay.

  • Compound Auto-fluorescence: Many quinoline-based structures are fluorescent.[14] If you are using a fluorescence-based assay, your compound might be emitting light at the detection wavelength, causing interference.[8] This can be checked by measuring the fluorescence of the compound in medium without cells.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of action for quinolin-2-one compounds?

A1: Quinolin-2-one is a privileged scaffold in medicinal chemistry with a wide range of biological activities.[15] Common mechanisms include:

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, such as EGFR and HER-2, which are crucial in cancer cell signaling.[11]

  • Induction of Apoptosis: They can trigger programmed cell death by activating caspases and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[11]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific phases (e.g., G0/G1 or M phase), preventing cell proliferation.[11][16]

  • Antimicrobial/Antioxidant Activity: Certain functionalized quinolin-2-ones have shown potential as antimicrobial or antioxidant agents.[3][15]

Q2: How should I prepare and store stock solutions of quinolin-2-one compounds?

A2: Most quinolin-2-one compounds are soluble in organic solvents like DMSO.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed tubes.

Q3: What are the essential controls for a cell-based assay with these compounds?

A3: To ensure your data is valid, you should include the following controls:

  • Untreated Cells: Cells cultured in medium alone, to represent baseline cell health and growth.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is critical for ruling out any effects of the solvent itself.

  • Positive Control: A known compound that induces the expected effect in your assay (e.g., a known cytotoxic drug like Doxorubicin for a viability assay).

  • Blank/Background Control: Wells containing only culture medium (and the compound for interference checks) without any cells, to measure the background signal of the medium and assay reagents.[10]

Q4: My assay involves measuring fluorescence. What special precautions should I take with quinolin-2-one compounds?

A4: The quinoline core is known to be fluorescent.[14] This can interfere with fluorescence-based assays.

  • Check for Auto-fluorescence: Before starting your experiment, measure the fluorescence of your compound at various concentrations in the assay buffer or medium. This will tell you if it emits light at the excitation and emission wavelengths of your assay's fluorophore.

  • Choose a Different Assay: If auto-fluorescence is significant, consider switching to a non-fluorescent readout, such as a colorimetric (absorbance-based) or luminescent assay.[10][13]

  • Use a Different Fluorophore: If possible, select an assay that uses a fluorophore with excitation/emission spectra that do not overlap with your compound's fluorescence profile.

Data Presentation

Table 1: Example Cytotoxicity of Quinolin-2-one Derivatives

The following table summarizes the inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative quinolin-2-one compounds against various human cancer cell lines.

Compound IDCell LineAssay TypeIC50 / GI50 (nM)Reference CompoundReference IC50 / GI50 (nM)Source
Compound 5a MCF-7 (Breast)AntiproliferativeIC50: 34ErlotinibIC50: 40[11][17]
Compound 5a -Kinase (EGFR)IC50: 87ErlotinibIC50: 80[11]
Compound 5a -Kinase (HER-2)IC50: 33LapatinibIC50: 26[11]
Compound III -Kinase (EGFR)IC50: 71Erlotinib-[11]
Compound III -Kinase (HER-2)IC50: 31Lapatinib-[11]
Compound 27 HCT-116 (Colon)AntiproliferativeGI50: 131--[12]
Compound 27 LOX IMVI (Melanoma)AntiproliferativeGI50: 134--[12]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for determining the effect of quinolin-2-one compounds on cell viability.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Target cell line in logarithmic growth phase

  • Complete cell culture medium

  • Quinolin-2-one compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Prepare a cell suspension at the optimized density (e.g., 5,000-10,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate.[18] c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[18]

  • Compound Treatment: a. Prepare serial dilutions of the quinolin-2-one compound in complete culture medium from your stock solution. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (including vehicle control and untreated control). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18] c. Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[18]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100 c. Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathways and Workflows

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->PI3K Activates Compound Quinolin-2-one Compound Compound->EGFR Inhibits Compound->HER2 Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: EGFR/HER-2 signaling pathway inhibited by quinolin-2-one compounds, leading to apoptosis.

Experimental_Workflow A 1. Cell Culture (Seed cells in 96-well plate) B 2. Compound Preparation (Serial dilution of Quinolin-2-one) C 3. Cell Treatment (Incubate cells with compound) A->C B->C D 4. Add Assay Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Incubation (Allow for color/signal development) D->E F 6. Data Acquisition (Read plate on microplate reader) E->F G 7. Data Analysis (Calculate % viability, plot curve, determine IC50) F->G

Caption: General experimental workflow for a cell-based viability assay.

Troubleshooting_Logic Start Unexpected Result in Assay (e.g., No effect, High toxicity) Q1 Is the compound visible as precipitate in the medium? Start->Q1 A1 Troubleshoot Solubility: - Check DMSO % - Lower concentration - Sonicate stock Q1->A1 Yes Q2 Does the compound interfere with the assay readout? Q1->Q2 No End Re-run experiment with optimized parameters A1->End A2_Action Run cell-free control: Compound + Medium + Reagent Q2->A2_Action Maybe Q3 Are controls (vehicle, positive) behaving as expected? Q2->Q3 No A2_Result If signal is high, compound interferes. Consider alternative assay. A2_Action->A2_Result A2_Result->End A3 Review basic cell culture and assay protocol: - Cell health/passage - Seeding density - Pipetting Q3->A3 No Q3->End Yes A3->End

Caption: Decision tree for troubleshooting unexpected results in cell-based assays.

References

Technical Support Center: Enhancing the Bioavailability of 4-(allyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of 4-(allyloxy)quinolin-2(1H)-one and related quinolinone derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of 4-(allyloxy)quinolin-2(1H)-one?

A1: The oral bioavailability of 4-(allyloxy)quinolin-2(1H)-one, a lipophilic compound, is likely limited by several factors characteristic of poorly soluble drugs. These include:

  • Low Aqueous Solubility: Poor solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Like many quinoline derivatives, this compound may be subject to extensive metabolism in the liver by cytochrome P450 (CYP) enzymes, reducing the amount of active drug reaching systemic circulation.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: Quinolinone-based structures can be substrates for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen, thereby limiting its absorption.[4][5][6][7][8]

Q2: What are the main strategies to improve the oral bioavailability of 4-(allyloxy)quinolin-2(1H)-one?

A2: Several formulation and chemical modification strategies can be employed:

  • Prodrug Synthesis: Modifying the 4-(allyloxy)quinolin-2(1H)-one molecule to create a more soluble or permeable prodrug that converts to the active parent drug in the body.

  • Nanoformulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[9][10]

  • Co-crystallization: Forming a multi-component crystalline structure with a benign co-former to enhance solubility and dissolution properties.[4][11][12]

  • Use of Permeation Enhancers: Co-administering the drug with excipients that facilitate its transport across the intestinal epithelium.

Q3: How can I assess the potential for P-glycoprotein efflux of my quinolinone derivative?

A3: The Caco-2 cell permeability assay is a standard in vitro method to evaluate P-gp efflux.[13][14] This is done by measuring the bidirectional transport of the compound across a monolayer of Caco-2 cells, which express P-gp. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for P-gp. The inclusion of a known P-gp inhibitor, such as verapamil, in the assay can confirm this; a significant reduction in the efflux ratio in the presence of the inhibitor is indicative of P-gp-mediated transport.[14]

Troubleshooting Guides

Prodrug Synthesis

Issue: Difficulty in selecting a suitable promoiety for a quinolinone-based prodrug.

  • Troubleshooting:

    • Solubility Enhancement: To improve aqueous solubility, consider attaching hydrophilic promoieties such as amino acids, phosphates, or polyethylene glycol (PEG) esters. For instance, a phosphate ester prodrug can be cleaved by alkaline phosphatases in the intestine to release the active drug.

    • Permeability Enhancement: To increase membrane permeability, lipophilic promoieties like fatty acids can be attached.

    • Targeted Delivery: If targeting specific transporters, consider promoieties that are substrates for those transporters, such as amino acids for peptide transporters (e.g., PEPT1). Valacyclovir, a valyl ester prodrug of acyclovir, demonstrates a 3-5 fold increase in bioavailability by targeting the hPEPT1 transporter.[15]

Issue: Low conversion of the prodrug to the active 4-(allyloxy)quinolin-2(1H)-one in vivo.

  • Troubleshooting:

    • Enzyme Lability: Ensure the linker between the drug and the promoiety is susceptible to cleavage by enzymes present at the desired site of activation (e.g., esterases in the plasma or intestine).

    • In Vitro-In Vivo Correlation: Conduct in vitro stability studies in plasma and simulated intestinal fluids to predict in vivo conversion rates. A fluoroquinolone prodrug, PA2808, was shown to be activated by alkaline phosphatase in vitro and in vivo.[16]

    • Structural Modification: Modify the linker to be more sterically accessible to enzymatic cleavage.

Nanoformulation

Issue: Physical instability of the nanosuspension (e.g., particle aggregation, crystal growth).

  • Troubleshooting:

    • Stabilizer Selection: The choice of stabilizer is critical. Use a combination of steric and electrostatic stabilizers. For example, a combination of a polymer like polyvinylpyrrolidone (PVP) and a surfactant like sodium lauryl sulfate (SLS) can be effective.

    • Optimization of Milling/Homogenization Parameters: In wet media milling, optimize parameters such as milling time, bead size, and agitator speed to achieve the desired particle size without introducing excessive energy that could lead to instability.

    • Surface Charge: Ensure the nanoparticles have a sufficient zeta potential (typically > ±20 mV) to prevent aggregation due to electrostatic repulsion.

Issue: Difficulty in scaling up the nanoformulation process.

  • Troubleshooting:

    • Process Selection: For larger scale production, consider technologies like high-pressure homogenization or media milling, which are more readily scalable than probe sonication.

    • Continuous Manufacturing: Explore continuous manufacturing processes to ensure batch-to-batch consistency.

Co-crystallization

Issue: Failure to form co-crystals of 4-(allyloxy)quinolin-2(1H)-one.

  • Troubleshooting:

    • Co-former Selection: Expand the range of co-formers. Good co-formers are typically "Generally Recognized As Safe" (GRAS) compounds that can form non-covalent bonds (e.g., hydrogen bonds, π-π stacking) with the active pharmaceutical ingredient (API). For quinolinone-like structures, consider co-formers with complementary functional groups like carboxylic acids, amides, or other heterocycles.

    • Screening Methods: Employ a variety of screening techniques. Liquid-assisted grinding and slurry conversion are often more successful than solvent evaporation for initial screening.[17] A study comparing mechanochemistry and slurry methods for 25 cocrystals found slurrying to be 94% successful in forming the target cocrystal.[18]

    • Solvent Selection: The choice of solvent in solution-based methods is crucial. The relative solubilities of the API and co-former in the solvent will determine the region of the phase diagram where co-crystallization is favored.

Issue: Co-crystals exhibit poor stability and convert back to the parent API.

  • Troubleshooting:

    • Thermodynamic Stability: Determine the thermodynamic stability of the co-crystal relative to the individual components. This can be assessed by slurry experiments at different temperatures.

    • Hygroscopicity: Evaluate the hygroscopicity of the co-crystal. In some cases, co-crystals can be more hygroscopic than the parent API, which can lead to dissociation in the presence of moisture.

    • Formulation: Formulate the co-crystal with appropriate excipients that protect it from environmental factors like humidity.

Data Presentation

Table 1: Quantitative Enhancement of Oral Bioavailability for a Pyrazoloquinolinone Derivative Using Nanocrystal Formulation.

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Coarse Powder25.4 ± 8.14.0 ± 1.5210.9 ± 65.7100
Nanocrystals72.1 ± 15.32.5 ± 0.9632.5 ± 120.1299.9

Data adapted from a study on a deuterated pyrazoloquinolinone ligand DK-I-60-3.[9] This data illustrates a 2- to 3-fold enhancement in bioavailability with nanocrystals.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Permeability and Efflux
  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and within the laboratory's established range before initiating the transport experiment.[14]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (e.g., 10 µM 4-(allyloxy)quinolin-2(1H)-one) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).

Protocol 2: Screening for Co-crystals of 4-(allyloxy)quinolin-2(1H)-one
  • Co-former Selection:

    • Select a diverse library of pharmaceutically acceptable co-formers with functional groups capable of forming non-covalent interactions with the quinolinone moiety (e.g., carboxylic acids, amides, phenols).

  • Screening Methods:

    • Liquid-Assisted Grinding (LAG):

      • Mix the API and co-former in a 1:1 molar ratio in a milling jar.

      • Add a small amount of a suitable solvent (e.g., a few microliters per 100 mg of solid).

      • Mill the mixture for a specified time (e.g., 30-60 minutes).

      • Analyze the resulting solid by Powder X-ray Diffraction (PXRD).

    • Slurry Conversion:

      • Add an excess of the API and co-former (e.g., 1:1 molar ratio) to a small volume of a solvent in which both have limited solubility.

      • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for equilibration to the most stable crystalline form.

      • Isolate the solid by filtration and analyze by PXRD.

  • Analysis of Screening Results:

    • Compare the PXRD pattern of the resulting solids with the patterns of the starting materials (API and co-former).

    • The appearance of new peaks in the PXRD pattern is indicative of the formation of a new crystalline phase, potentially a co-crystal.

  • Characterization of Hits:

    • Further characterize promising hits using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and single-crystal X-ray diffraction to confirm the formation of a co-crystal and determine its stoichiometry and crystal structure.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies start Poorly Soluble Compound (4-(allyloxy)quinolin-2(1H)-one) physchem Physicochemical Characterization (Solubility, Permeability) start->physchem strategy Select Bioavailability Enhancement Strategy physchem->strategy prodrug Prodrug Synthesis strategy->prodrug Chemical Modification nano Nanoformulation strategy->nano Formulation cocrystal Co-crystallization strategy->cocrystal Crystal Engineering invitro In Vitro Screening prodrug->invitro nano->invitro cocrystal->invitro dissolution Dissolution Studies invitro->dissolution caco2 Caco-2 Permeability Assay invitro->caco2 invivo In Vivo Pharmacokinetic Studies dissolution->invivo caco2->invivo bioavailability Determine Oral Bioavailability (AUC, Cmax, Tmax) invivo->bioavailability

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

CYP450_Metabolism 4-(allyloxy)quinolin-2(1H)-one 4-(allyloxy)quinolin-2(1H)-one Phase I Metabolism Phase I Metabolism 4-(allyloxy)quinolin-2(1H)-one->Phase I Metabolism CYP2A6 CYP2A6 Phase I Metabolism->CYP2A6 CYP2E1 CYP2E1 Phase I Metabolism->CYP2E1 Hydroxylated Metabolites Hydroxylated Metabolites CYP2A6->Hydroxylated Metabolites CYP2E1->Hydroxylated Metabolites Phase II Metabolism Phase II Metabolism Hydroxylated Metabolites->Phase II Metabolism Conjugated Metabolites\n(e.g., Glucuronides) Conjugated Metabolites (e.g., Glucuronides) Phase II Metabolism->Conjugated Metabolites\n(e.g., Glucuronides) Excretion Excretion Conjugated Metabolites\n(e.g., Glucuronides)->Excretion

Caption: Postulated metabolic pathway of quinolinone derivatives via CYP450 enzymes.

Pgp_Efflux cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream drug_lumen 4-(allyloxy)quinolin-2(1H)-one drug_cell Drug inside cell drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) pgp->drug_lumen drug_cell->pgp ATP-dependent efflux drug_blood Absorbed Drug drug_cell->drug_blood Absorption

Caption: Mechanism of P-glycoprotein mediated drug efflux in intestinal enterocytes.

References

Addressing challenges in the scale-up synthesis of quinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of quinolin-2-ones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of this important class of heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of quinolin-2-ones.

Q1: We are observing a significant drop in yield when scaling up our quinolin-2-one synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]

    • Troubleshooting:

      • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.

      • Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.

      • Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.

  • Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.

      • Consider a Different Solvent: A solvent that was suitable for a small-scale reaction might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety considerations. A solvent with a higher boiling point can allow for a wider operating temperature range and better process control.

Q2: During the work-up of our large-scale quinolin-2-one synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?

A2: Issues with product isolation and inconsistent crystallinity often point to problems with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.[2][3]

  • Polymorphism: Quinolin-2-one derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties such as solubility, stability, and melting point.[2][3] The specific polymorph obtained can be highly sensitive to the crystallization conditions.

    • Troubleshooting:

      • Controlled Crystallization: Develop a controlled crystallization protocol. This includes defining the solvent system, cooling rate, agitation speed, and seeding strategy. Crashing the product out of solution by rapid cooling or adding a large volume of anti-solvent is likely to produce a mixture of polymorphs or an amorphous solid.

      • Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph.

      • Solvent Screening: Perform a solvent screen to identify the solvent or solvent mixture that consistently produces the desired crystalline form.

  • Impurity Profile: The presence of even small amounts of impurities can significantly impact the crystallization process by inhibiting crystal growth or causing the formation of an oil.

    • Troubleshooting:

      • Purification Prior to Crystallization: If the crude product is an oil or does not crystallize well, consider a preliminary purification step such as column chromatography or a charcoal treatment to remove problematic impurities before attempting the final crystallization.

      • Re-slurry: If an impure solid is obtained, a re-slurry in a suitable solvent where the product has low solubility but the impurities are more soluble can be an effective purification method.

Q3: We are noticing the formation of new, unidentified impurities in our large-scale synthesis that were not present in our lab-scale batches. How should we address this?

A3: The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures in localized areas, or increased sensitivity to air and moisture.

  • Troubleshooting:

    • Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress and the formation of impurities at regular intervals. This will help you understand when and under what conditions these new impurities are forming.

    • Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure a robust inert atmosphere is maintained throughout the process. This is more critical in large reactors with a larger headspace.

    • Forced Degradation Studies: To identify the potential source of impurities, conduct forced degradation studies on your starting materials and product under various conditions (e.g., heat, acid, base, light, oxidation). This can provide clues about the lability of your molecules and the potential degradation pathways.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a generic quinolin-2-one derivative at both laboratory and scale-up levels. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrate and reaction.

ParameterLaboratory Scale (10g)Scale-Up (500g)Rationale for Change on Scale-Up
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.
Solvent Volume 100 mL4.0 LSolvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.
Reaction Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.
Reagent Addition Added in one portionAdded over 1 hour via addition funnelControlled addition to manage the exotherm and prevent localized high concentrations.
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractAt a larger scale, a proper phase split is more efficient than multiple small extractions.
Purification Flash column chromatographyRecrystallization from a suitable solvent systemRecrystallization is a more scalable and economical purification method for large quantities of solid material.
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.

Experimental Protocols

Example Protocol: Scale-Up Synthesis of a Substituted Quinolin-2-one via Conrad-Limpach Synthesis

This protocol describes a generalized procedure for the Conrad-Limpach synthesis of a 4-hydroxy-quinolin-2-one derivative, with considerations for a 500g scale.

Materials and Equipment:

  • 20L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling circulator for the reactor jacket

  • Substituted aniline (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Ethanol

  • Hydrochloric acid (for work-up)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the substituted aniline and diethyl malonate to the reactor.

  • Initial Heating: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.

  • Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.

  • High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.

  • Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.

  • Isolation: Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product. Filter the solid product and wash the filter cake with the hydrocarbon solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Reactor Setup (Clean, Dry, N2 Purge) charge Charge Reactants (Aniline, Diethyl Malonate) prep->charge heat1 Heat to 140-150°C (Distill off Ethanol) charge->heat1 monitor1 Monitor Step 1 (TLC/HPLC) heat1->monitor1 add_solvent Add High-Boiling Solvent monitor1->add_solvent If Step 1 Complete heat2 Heat to 240-250°C add_solvent->heat2 monitor2 Monitor Step 2 (TLC/HPLC) heat2->monitor2 cool Cool to <100°C monitor2->cool If Step 2 Complete precipitate Precipitate with Hexane cool->precipitate filter Filter and Wash precipitate->filter purify Recrystallize filter->purify product Final Product purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield on Scale-Up cause1 Poor Heat Transfer start->cause1 cause2 Inefficient Mixing start->cause2 cause3 Sub-optimal Reagent Addition start->cause3 sol1 Improve Cooling System (Jacket, Coils) cause1->sol1 sol4 Re-optimize Temperature cause1->sol4 sol2 Use Overhead Stirrer (Appropriate Impeller) cause2->sol2 sol3 Controlled Addition Rate (Addition Funnel/Pump) cause3->sol3

References

Technical Support Center: Minimizing Side Effects of Quinolin-2-one Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of quinolin-2-one based therapeutic agents during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant gastrointestinal (GI) side effects (diarrhea, nausea) with our quinolin-2-one based PDE4 inhibitor in our animal models. What are some potential mitigation strategies?

A1: Gastrointestinal issues are a known class effect of PDE4 inhibitors.[1][2][3][4][5][6][7][8] Here are some troubleshooting steps:

  • Dose Escalation: In clinical settings, a gradual dose escalation at the beginning of treatment has been shown to improve tolerability for drugs like apremilast.[5] Consider implementing a similar dose-titration schedule in your preclinical studies.

  • Formulation Optimization: Explore different formulation strategies. For instance, enteric-coated formulations can bypass the stomach and release the drug in the small intestine, potentially reducing nausea.

  • Concomitant Administration with Food: In clinical practice, taking the therapeutic agent with food can sometimes alleviate GI discomfort.[9] You could investigate the effect of co-administering your compound with standard animal chow on the severity of GI effects.

  • Prophylactic Antiemetics: Consider the use of antiemetic agents in your animal models to manage nausea and vomiting. This can help in assessing the other potential toxicities of your compound without the confounding factor of severe GI distress.

Q2: Our quinolin-2-one based kinase inhibitor is causing a significant increase in blood pressure in our in vivo studies. How can we address this?

A2: Hypertension is a common side effect of kinase inhibitors that target the VEGF receptor pathway.[10][11][12][13][14] Here are some approaches to manage this:

  • Mechanism Confirmation: First, confirm if your compound inhibits VEGFR. You can perform in vitro kinase assays to determine its inhibitory profile against VEGFR and other related kinases.

  • Blood Pressure Monitoring: Implement a robust blood pressure monitoring protocol in your animal studies to accurately quantify the hypertensive effects.

  • Co-administration with Antihypertensives: Investigate the co-administration of your compound with standard antihypertensive agents, such as calcium channel blockers or ACE inhibitors. This can help manage the hypertension and allow for the evaluation of the compound's efficacy at therapeutic doses.

  • Structure-Activity Relationship (SAR) Studies: If you are in the lead optimization phase, consider synthesizing and screening analogs of your compound to identify a candidate with a better cardiovascular safety profile. The goal is to dissociate the desired kinase inhibition from the off-target effects causing hypertension.

Q3: We are seeing unexpected weight loss in our animal models treated with a quinolin-2-one derivative. What could be the cause and how should we investigate it?

A3: Weight loss is a reported side effect for some quinolin-2-one based drugs like roflumilast.[1][15][16] The underlying cause can be multifactorial:

  • Decreased Appetite: Many compounds can cause a decrease in appetite, leading to reduced food intake and subsequent weight loss. Monitor food consumption in your treated animals compared to the control group.

  • Gastrointestinal Effects: Severe diarrhea and nausea can also contribute to weight loss.[1] Closely monitor the GI health of your animals.

  • Systemic Toxicity: Weight loss can be a general indicator of systemic toxicity. It is crucial to perform a thorough toxicological evaluation, including hematology, clinical chemistry, and histopathology of major organs, to identify any signs of toxicity.

Q4: How can we proactively assess the potential for psychiatric side effects like anxiety or depression with our novel quinolin-2-one compound?

A4: Psychiatric side effects have been reported for some quinolin-2-one based drugs.[9][15][16][17] Preclinical assessment can be challenging, but here are some strategies:

  • Behavioral Models: Utilize established rodent behavioral models that can indicate anxiety-like or depressive-like states. Examples include the elevated plus-maze, open field test, and forced swim test.

  • Neurotransmitter Profiling: Investigate if your compound alters the levels of key neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the brain.

  • Receptor Binding Assays: Screen your compound against a panel of CNS receptors to identify any potential off-target interactions that could mediate psychiatric side effects.

Data on Common Side Effects of Selected Quinolin-2-one Based Therapeutic Agents

Therapeutic AgentPrimary TargetCommon Side EffectsFrequencyReference
Roflumilast PDE4Diarrhea, Weight Loss, Nausea, Headache, Insomnia, Back Pain, Decreased AppetiteDiarrhea (8-9%), Weight Loss (6-12%), Nausea (5%)[1][2][6][15][16][17][18][19][20]
Apremilast PDE4Diarrhea, Nausea, Headache, NasopharyngitisDiarrhea, Nausea, and Headache are common, especially at the start of treatment.[3][4][5][7][8][9][21][22][23][24]
Dovitinib FGFR, VEGFR, PDGFRNausea, Diarrhea, Vomiting, Asthenia/Fatigue, Decreased AppetiteNausea (73-75%), Diarrhea (64-77%), Vomiting (56-70%), Fatigue (36-77%)[25][26][27][28][29][30][31][32][33]
Rebastinib TIE2, BCR-ABLMuscular Weakness, Myalgia, Anemia, Fatigue, Anorexia, Leukopenia, Increased ALTAnemia (85%), Fatigue (78%), Anorexia (67%), Leukopenia (67%), Increased ALT (59%)[34][35][36][37][38][39]

Experimental Protocols

Detailed Methodology for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[40][41][42][43]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinolin-2-one test compound in serum-free culture medium.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of quinolin-2-one compound compound_prep->add_compound incubation_24h Incubate for 24-72 hours add_compound->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_4h Incubate for 3-4 hours add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

vegfr_hypertension_pathway cluster_endothelial Endothelial Cell quinolinone Quinolin-2-one VEGFR Inhibitor vegfr VEGFR quinolinone->vegfr Inhibition pi3k_akt PI3K/Akt Pathway vegfr->pi3k_akt Activation enos eNOS pi3k_akt->enos Activation no_production Nitric Oxide (NO) Production enos->no_production vasodilation Vasodilation no_production->vasodilation hypertension Hypertension vasodilation->hypertension Decreased

Caption: Mechanism of VEGFR inhibitor-induced hypertension.

pde4_gi_side_effects cluster_cell Immune/Epithelial Cell cluster_gi_tract Gastrointestinal Tract quinolinone_pde4i Quinolin-2-one PDE4 Inhibitor pde4 PDE4 quinolinone_pde4i->pde4 Inhibition nausea_vomiting Nausea & Vomiting quinolinone_pde4i->nausea_vomiting Off-target effects in chemoreceptor trigger zone? diarrhea Diarrhea quinolinone_pde4i->diarrhea Increased intestinal motility and secretion? camp cAMP levels pde4->camp Degrades pka Protein Kinase A (PKA) camp->pka Increased cAMP activates PKA inflammatory_mediators Pro-inflammatory Mediators pka->inflammatory_mediators Decreased production

Caption: Potential mechanisms of PDE4 inhibitor-induced GI side effects.

References

Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-prop-2-enoxy-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via the O-alkylation of 4-hydroxy-1H-quinolin-2-one with an allyl halide (e.g., allyl bromide). The most common impurities include:

  • Unreacted Starting Material: 4-hydroxy-1H-quinolin-2-one.

  • N-Alkylated Isomer: 1-prop-2-enyl-4-hydroxy-1H-quinolin-2-one, which forms due to competitive alkylation at the nitrogen atom of the quinolinone ring.[1][2]

  • Di-alkylated Product: 1-prop-2-enyl-4-prop-2-enoxy-1H-quinolin-2-one.

  • Residual Reagents: Excess allyl halide and base (e.g., potassium carbonate, sodium hydride) used in the synthesis.

Q2: My TLC shows a spot that remains at the baseline and another major product spot. What is the baseline spot?

A2: The spot at the baseline is most likely the unreacted starting material, 4-hydroxy-1H-quinolin-2-one. Due to its free hydroxyl group, it is significantly more polar than the desired O-alkylated product and thus adheres strongly to the silica gel on the TLC plate, resulting in a very low Rf value.

Q3: How can I efficiently remove the unreacted 4-hydroxy-1H-quinolin-2-one from my crude product?

A3: An acidic-basic extraction is highly effective. The starting material, 4-hydroxy-1H-quinolin-2-one, has a phenolic hydroxyl group and is acidic. Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). The acidic starting material will be deprotonated to form a water-soluble salt and move into the aqueous layer, while the desired ether product remains in the organic layer.

Q4: I am observing two product spots on my TLC with very similar Rf values. What are they and how can I separate them?

A4: These two spots are likely the desired O-alkylated product (this compound) and the isomeric N-alkylated side product (1-prop-2-enyl-4-hydroxy-1H-quinolin-2-one).[2] Due to their structural similarity, they often have very close Rf values. Separation can be challenging and typically requires careful column chromatography. Using a less polar solvent system and potentially a long column can help improve separation.

Q5: Is recrystallization a suitable purification method for this compound?

A5: Yes, recrystallization can be an excellent method, especially if the crude product is solid and the main impurity is the starting material.[3] The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvents for quinolinone derivatives include ethanol, methanol, acetone, or mixtures like ethanol/water or DCM/hexane.[4][5][6]

Q6: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?

A6: Some quinolinone derivatives can be sensitive to the acidic nature of standard silica gel.[7] To mitigate decomposition:

  • Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your eluent containing a small amount of a base, such as triethylamine (~0.5-1%), before packing the column. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica for your chromatography.[7]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Pure Product 1. Incomplete reaction. 2. Formation of multiple side products (N-alkylation). 3. Product loss during aqueous work-up. 4. Decomposition during purification.1. Increase reaction time or temperature; ensure base is sufficiently strong and dry. 2. Optimize reaction conditions (e.g., choice of base and solvent) to favor O-alkylation.[1] 3. Ensure the pH of the aqueous layer is not too high to prevent any potential hydrolysis; avoid vigorous shaking that can lead to emulsions. 4. Use deactivated silica/alumina for chromatography or opt for recrystallization.[7]
Product is an Oil, Not a Solid 1. Presence of residual solvent. 2. Impurities are preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Purify the oil via column chromatography first, then attempt to recrystallize the purified fractions.
Streaking on TLC Plate 1. Compound is too polar for the chosen eluent. 2. Sample is too concentrated. 3. Compound is acidic or basic and interacting strongly with the silica.1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Dilute the sample before spotting on the TLC plate. 3. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent.
Co-elution of Impurities during Column Chromatography 1. Impurities have very similar polarity to the product (e.g., N-alkylated isomer). 2. Column was overloaded. 3. Inappropriate solvent system.1. Use a shallower solvent gradient or run the column isocratically with a low-polarity eluent. Use a longer column for better resolution. 2. Use a larger column or reduce the amount of crude material loaded. 3. Perform a thorough TLC analysis to find an eluent system that provides the best possible separation (ΔRf > 0.1).

Purification Parameters

The following table summarizes typical parameters used for the purification of quinolinone derivatives, which can be adapted for this compound.

TechniqueParameterTypical Values / SolventsNotes
TLC Analysis Eluent SystemHexane/Ethyl Acetate (e.g., 7:3, 1:1), Dichloromethane/Methanol (e.g., 98:2)Adjust ratios to achieve an Rf value of ~0.3-0.4 for the desired product.
Column Chromatography Stationary PhaseSilica Gel, Neutral Alumina, Reversed-Phase C18Use deactivated silica if decomposition is observed.[7]
Eluent SystemHexane/Ethyl Acetate, Dichloromethane/Petroleum Ether[6]Start with a low polarity eluent and gradually increase polarity (gradient elution).
Recrystallization SolventsEthanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane/Hexane, Acetonitrile[4][8]Perform small-scale solvent screening to find the optimal solvent or solvent pair.

Experimental Protocols

Protocol 1: Purification via Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per 1 g of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1M Sodium Hydroxide (NaOH) solution. Repeat the wash 2-3 times to ensure complete removal of the acidic 4-hydroxy-1H-quinolin-2-one starting material.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual base and water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, now free of the starting material.

  • Recrystallization:

    • Select an appropriate solvent (e.g., ethanol).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and hot filter it.[3]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]

Protocol 2: Purification via Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc). If deactivation is needed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient (Optional): If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane/EtOAc). This helps elute the desired compound while leaving more polar impurities behind.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

G cluster_synthesis Synthesis cluster_purification Purification start 4-hydroxy-1H-quinolin-2-one + Allyl Bromide + Base reaction O-Alkylation Reaction start->reaction crude Crude Product Mixture reaction->crude workup Aqueous Work-up (Base Wash) crude->workup chromatography Column Chromatography workup->chromatography Isomers Present recrystallization Recrystallization workup->recrystallization Crude is Solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

G start Crude Product Analysis (TLC) q1 Is the crude product a solid? start->q1 q2 Are isomers (N- vs O-alkylation) a major issue? q1->q2 Yes column Perform Column Chromatography q1->column No (Oil) wash_then_column Perform Base Wash, then Column Chromatography q2->wash_then_column Yes wash_then_recrystallize Perform Base Wash, then Recrystallize q2->wash_then_recrystallize No recrystallize Attempt Recrystallization

Caption: Decision tree for selecting an appropriate purification strategy.

G reactant 4-hydroxy-1H-quinolin-2-one product_O Desired Product: This compound (O-Alkylation) reactant->product_O + Allyl Halide / Base product_N Side Product: 1-prop-2-enyl-4-hydroxy-1H-quinolin-2-one (N-Alkylation) reactant->product_N + Allyl Halide / Base

References

Stability testing of 4-prop-2-enoxy-1H-quinolin-2-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-prop-2-enoxy-1H-quinolin-2-one Stability Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways for this compound are expected to be hydrolysis of the ether linkage, oxidation of the quinolinone ring and the allylic ether, and potential photolytic degradation upon exposure to light. Forced degradation studies are essential to confirm these pathways.[1]

Q2: Which analytical techniques are most suitable for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying the parent compound and its degradation products.[2][3] UV-Vis spectroscopy can also be a rapid tool for monitoring overall changes in the sample.[2][4] Mass spectrometry (MS) coupled with HPLC is invaluable for the identification and characterization of degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation.[5][6] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended.

Q4: How can I interpret the results of my forced degradation studies?

A4: Forced degradation studies help identify potential degradation products and the conditions under which the compound is unstable.[1][7] A significant decrease in the parent compound's peak area with the appearance of new peaks in the chromatogram indicates degradation. The goal is to achieve 5-20% degradation to ensure the stability-indicating method is effective.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Acidic Conditions
  • Symptom: Significant loss of the parent compound peak and the appearance of a major degradation product peak when subjected to acidic stress (e.g., 0.1 N HCl).

  • Probable Cause: Hydrolysis of the prop-2-enoxy ether linkage, leading to the formation of 4-hydroxy-1H-quinolin-2-one and propanal or related products. The quinolinone ring itself can also be susceptible to acid-catalyzed reactions.

  • Troubleshooting Steps:

    • Confirm Degradant Identity: Use LC-MS to identify the molecular weight of the major degradant. A mass corresponding to 4-hydroxy-1H-quinolin-2-one would support the hydrolysis hypothesis.

    • Kinetics Study: Perform the degradation at different acid concentrations and temperatures to understand the rate of hydrolysis.

    • Formulation Adjustment: If developing a formulation, consider using a buffer system to maintain a pH where the compound is more stable. Avoid acidic excipients.

Issue 2: Multiple Degradation Peaks Under Oxidative Stress
  • Symptom: The appearance of several new, smaller peaks in the chromatogram after exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Probable Cause: Oxidation can occur at multiple sites, including the quinolinone ring and the double bond of the prop-2-enoxy group. This can lead to the formation of N-oxides, epoxides, or other oxidative degradation products.[8]

  • Troubleshooting Steps:

    • Characterize Degradants: Employ LC-MS/MS to fragment the degradation products and elucidate their structures.

    • Antioxidant Addition: Investigate the effect of adding antioxidants (e.g., butylated hydroxytoluene) to the formulation to mitigate oxidative degradation.

    • Inert Atmosphere: During synthesis and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Issue 3: Discoloration and Degradation Upon Exposure to Light
  • Symptom: The solid compound or its solution turns yellow or brown, accompanied by a decrease in the parent peak and the emergence of new peaks after exposure to UV or visible light.[9]

  • Probable Cause: Quinolinone derivatives can be photosensitive, leading to photolytic degradation.[10] The energy from light can induce cleavage of the ether bond or reactions within the quinolinone ring system.

  • Troubleshooting Steps:

    • Controlled Photostability Study: Conduct a systematic photostability study according to ICH Q1B guidelines to quantify the extent of degradation under defined light conditions.[5][6]

    • Light-Resistant Packaging: Store the compound and its formulations in amber-colored vials or other light-resistant packaging.

    • UV-Absorbing Excipients: For liquid formulations, consider the inclusion of excipients that can absorb UV radiation.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent CompoundNumber of DegradantsMajor Degradant Peak Area (%)
0.1 N HCl246085.2212.1
0.1 N NaOH246092.515.8
3% H₂O₂242590.143.5, 2.8, 1.9, 1.1
Thermal488098.710.9
Photolytic (ICH Q1B)1.2 million lux hours2588.937.3, 2.1, 1.0

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Heat at 60°C.

  • Oxidation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the compound (in a photostability chamber) to light as per ICH Q1B guidelines.[5][6]

For all studies, samples are taken at appropriate time points, neutralized if necessary, and analyzed by the HPLC method described above.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Compound This compound Stress_Conditions Acid, Base, Oxidative, Thermal, Photolytic Compound->Stress_Conditions Expose to Sampling Sample at Time Points Stress_Conditions->Sampling HPLC HPLC Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantification Quantify Parent & Degradants HPLC->Quantification Pathway Elucidate Degradation Pathway Quantification->Pathway Report Generate Stability Report Pathway->Report

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light) Parent This compound Hydroxy 4-hydroxy-1H-quinolin-2-one Parent->Hydroxy H⁺ or OH⁻ Oxidized_Products N-oxides, Epoxides, etc. Parent->Oxidized_Products [O] Photolytic_Products Radical species, cleavage products Parent->Photolytic_Products

References

Validation & Comparative

A Comparative Study of 4-prop-2-enoxy-1H-quinolin-2-one and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The anticancer activity of quinolinone derivatives is significantly influenced by the nature and position of substituents on the quinoline core. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various quinolinone analogs against several human cancer cell lines. These compounds demonstrate a broad spectrum of potency, highlighting the importance of structure-activity relationships (SAR) in this chemical series.

Compound IDR Group (at position 4)Cancer Cell LineIC50 (µM)Reference
1 -OCH3HCT-116 (Colon)5.52[2]
2 -OCH3A549 (Lung)2.14[2]
3 -OCH3PC-3 (Prostate)3.59[2]
4 -OCH3MCF-7 (Breast)3.69[2]
5 -OCH2CH3HCT-116 (Colon)9.32[3]
6 -OCH2CH3HepG-2 (Liver)7.40[3]
7 -OCH2CH3MCF-7 (Breast)10.41[3]

Table 1: Comparative in vitro anticancer activity of 4-alkoxy-quinolin-2-one analogs. This table highlights the impact of the alkoxy group at the 4-position on the cytotoxic potential of quinolinone derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8c 2-(4-nitrophenyl)-1,3,4-oxadiazoleHepG2 (Liver)0.137 (µg/mL)[4]
12d Substituted quinoline-oxadiazoleHepG2 (Liver)0.18 (µM)[4]
15a 2-(N-phenylacetamidethio)-1,3,4-oxadiazoleMCF-7 (Breast)0.164 (µg/mL)[4]
Compound 25 Quinoline-chalcone hybridHepG-2 (Liver)1.78[3]
Compound 32 Quinoline-chalcone hybridHCT-116 (Colon)6.48[3]

Table 2: Anticancer activity of diverse quinolinone analogs. This table showcases the potent cytotoxicity of quinolinone derivatives with more complex substitutions, indicating promising avenues for further drug development.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of in vitro and in vivo studies. Below are protocols for key assays frequently employed in the evaluation of quinolinone analogs.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 12 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test quinolinone compounds and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 5 mg/mL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

mTOR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of the mammalian target of rapamycin (mTOR), a key protein in cancer cell signaling.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant mTOR enzyme fragment (amino acids 1360-2549) with the test quinolinone compound at various concentrations.

  • Substrate Addition: Add a p70S6K-GST fusion protein, a specific mTOR substrate, to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate to allow for the phosphorylation of the substrate.

  • Detection: Use an ELISA-based method to detect the level of phosphorylation of the p70S6K-GST substrate. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.[6]

Caspase-3/7 Activity Assay for Apoptosis Detection

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinolinone compounds for the desired time.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity.[5][7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of quinolinone analogs is critical for their development as targeted cancer therapeutics. Many of these compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Quinolinone Quinolinone Analogs Quinolinone->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of quinolinone analogs.

Experimental_Workflow cluster_workflow Experimental Workflow for Anticancer Evaluation Compound_Synthesis Synthesis of Quinolinone Analogs Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Compound_Synthesis->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Kinase_Inhibition Kinase Inhibition Assays (e.g., mTOR) Mechanism_of_Action->Kinase_Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Caspase 3/7) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: General experimental workflow for the evaluation of quinolinone analogs as anticancer agents.

Conclusion

The quinolinone scaffold represents a promising framework for the development of novel anticancer agents. The presented data on various analogs of 4-prop-2-enoxy-1H-quinolin-2-one demonstrate that substitutions at the 4-position and other positions of the quinoline ring can lead to potent cytotoxic compounds. The detailed experimental protocols and the visualization of the PI3K/Akt/mTOR signaling pathway provide a solid foundation for researchers to design and evaluate new derivatives. Future studies should focus on synthesizing and evaluating this compound to directly compare its activity with the analogs presented in this guide and to further elucidate the structure-activity relationships within this important class of molecules.

References

The Evolving Landscape of Antibacterial Agents: A Comparative Look at Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the efficacy of quinolin-2(1H)-one derivatives against various bacterial strains, juxtaposed with the performance of established antibiotics. While specific data on 4-(allyloxy)quinolin-2(1H)-one remains limited in publicly accessible research, this guide synthesizes available data on the broader class of quinolin-2(1H)-one compounds to offer valuable insights into their potential as a new frontier in antibacterial therapy.

The quinoline scaffold has long been a cornerstone in the development of antimicrobial drugs, with fluoroquinolones being a prominent example.[1] The focus has recently expanded to quinolin-2(1H)-one derivatives, which have demonstrated significant antibacterial activity against a spectrum of pathogens, including multidrug-resistant strains.[2][3] These compounds represent a promising avenue for the development of new drugs with novel mechanisms of action that could circumvent existing resistance pathways.[1][2]

Comparative Efficacy: Quinolin-2(1H)-one Derivatives vs. Existing Antibiotics

Recent studies have highlighted the potent antibacterial effects of various quinolin-2(1H)-one derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several synthesized quinolin-2(1H)-one compounds against common Gram-positive and Gram-negative bacteria, alongside MIC values for widely used antibiotics for the sake of comparison.

Table 1: In Vitro Antibacterial Activity of Quinolin-2(1H)-one Derivatives against Gram-Positive Bacteria (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Vancomycin-resistant Enterococci (VRE)
Quinolin-2-one Derivatives
Compound 6c[2]-0.75[2]0.75[2]
Compound 6l[2]-1.25[2]1.25[2]
Compound 6o[2]-2.50[2]2.50[2]
Compound 13[4]-20±3.3[4]-
Compound 3c[5]2.67[5]--
Standard Antibiotics
Ciprofloxacin[2]0.018[2]--
Daptomycin[2]-0.5[2]0.5[2]
Vancomycin[2]---

Note: A lower MIC value indicates greater antibacterial activity.

Table 2: In Vitro Antibacterial Activity of Quinolin-2(1H)-one Derivatives against Gram-Negative Bacteria (MIC in µg/mL)

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Quinolin-2-one Derivatives
Compound 9[6]0.12[6]>1024[6]
Compound 10[6]0.12[6]>1024[6]
Compound 12[6]0.12[6]512[6]
Compound 13[4]-10±1.5[4]
Standard Antibiotics
Ciprofloxacin--
Ofloxacin[7]-<2[7]

Note: A lower MIC value indicates greater antibacterial activity.

The data indicates that certain quinolin-2(1H)-one derivatives, such as compound 6c, exhibit potent activity against multidrug-resistant Gram-positive bacteria like MRSA and VRE, with MIC values comparable to the last-resort antibiotic daptomycin.[2] Furthermore, some derivatives have shown promising activity against Gram-negative bacteria, although often with higher MIC values compared to their activity against Gram-positive strains.[6][8]

Mechanism of Action: A Look into Quinolone Activity

Quinolone antibiotics traditionally exert their antibacterial effects by targeting bacterial DNA synthesis.[1] They inhibit the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[1][9][10] This leads to strand breakage in the bacterial chromosome and ultimately cell death.[1] While the precise mechanism of action for many of the newer quinolin-2(1H)-one derivatives is still under investigation, it is hypothesized that they may share a similar mode of action, potentially with variations that could overcome existing resistance mechanisms.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The most common methods for determining the Minimum Inhibitory Concentration (MIC) are the broth dilution and agar dilution methods.[11][12][13]

Broth Dilution Method

The broth dilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[11][13]

Broth_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in broth C Inoculate each dilution with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at optimal temperature and time C->D E Observe for visible bacterial growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Figure 1: Experimental workflow for the broth dilution method.
Agar Diffusion Method (Disk Diffusion)

In the agar diffusion method, a standardized inoculum of the test bacterium is spread evenly over the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the agent diffuses from the disk into the agar, creating a concentration gradient. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented).[11][14]

Agar_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate evenly A->B C Place antibiotic-impregnated disks on agar surface B->C D Incubate at optimal temperature and time C->D E Measure the diameter of the zone of inhibition D->E F Interpret results based on standardized charts E->F

Figure 2: Experimental workflow for the agar diffusion (disk diffusion) method.

Conclusion

The exploration of quinolin-2(1H)-one derivatives as potential antibacterial agents presents a promising frontier in the ongoing battle against antimicrobial resistance. The data, though not specific to 4-(allyloxy)quinolin-2(1H)-one, indicates that this class of compounds possesses significant antibacterial activity, particularly against challenging Gram-positive pathogens. Further research is imperative to elucidate the specific mechanisms of action, explore the structure-activity relationships, and conduct in vivo efficacy and safety studies. The continued investigation of these and other novel chemical scaffolds is crucial for the development of the next generation of antibiotics.

References

A Researcher's Guide to Control Experiments for In Vitro Studies of 4-prop-2-enoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-prop-2-enoxy-1H-quinolin-2-one is a member of the quinolinone class of heterocyclic compounds. Derivatives of quinolinone are recognized for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2][3][4] Given this therapeutic potential, rigorous in vitro evaluation is the foundational step in characterizing the biological effects of novel derivatives like this compound.

The credibility and reproducibility of in vitro studies hinge on the meticulous implementation of control experiments. Controls are essential to validate assay performance, eliminate confounding variables, and provide a baseline for interpreting the effects of the test compound. This guide provides a comprehensive overview of the critical control experiments required for the initial in vitro characterization of this compound, focusing on cytotoxicity, protein expression, and gene expression analyses.

Section 1: Assessing Cytotoxicity

Before investigating the specific mechanism of action, it is crucial to determine the cytotoxic profile of this compound. Cytotoxicity assays measure the degree to which a compound is toxic to cells, providing essential data for determining the appropriate concentration range for subsequent mechanism-of-action studies.[5]

Comparison of Common Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]Inexpensive, well-established, high-throughput compatible.Can be affected by compounds that alter cellular metabolism; requires a solubilization step.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6]Directly measures cell death (necrosis); non-destructive to remaining cells.Less sensitive for detecting apoptosis; can have high background if serum is used.
CellTox™ Green Uses a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells upon loss of membrane integrity.[6]Highly sensitive; suitable for real-time, kinetic measurements.DNA from transfection reagents can cause high background fluorescence.[6]
Illustrative Cytotoxicity Data

The following table presents hypothetical data from an MTT assay after 24-hour treatment of a cancer cell line (e.g., HCT-116)[2]. This data illustrates how to compare the test compound's effect against essential controls.

Treatment GroupConcentrationAbsorbance (570 nm)% Cell Viability
Untreated Control -1.25100%
Vehicle Control 0.1% DMSO1.2398.4%
Positive Control 10 µM Doxorubicin0.3124.8%
Test Compound 1 µM1.1995.2%
Test Compound 10 µM0.8870.4%
Test Compound 50 µM0.4536.0%
Blank Media Only0.05-

Note: % Viability = [(Abssample - Absblank) / (Absuntreated - Absblank)] x 100

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay p1 Seed cells in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t2 Add Test Compound, Vehicle Control (DMSO), Positive Control (Doxorubicin), and Media to respective wells p2->t2 t1 Prepare serial dilutions of This compound t1->t2 a1 Incubate for 24h t2->a1 a2 Add MTT reagent and incubate for 4h a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Read absorbance at 570 nm a3->a4

Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7][8]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Controls: Prepare wells for the following controls[6][7]:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance.

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

Section 2: Investigating Protein Expression by Western Blot

Western blotting is a fundamental technique to investigate if this compound affects the expression levels or post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling pathway. For instance, many quinolinone derivatives are known to target kinase pathways like EGFR/HER-2.[9]

Essential Controls for Western Blotting
  • Vehicle Control: Establishes the basal expression level of the target protein in the experimental cell line, treated only with the compound's solvent (e.g., DMSO).

  • Positive/Negative Controls: These can be cell lysates from cell lines known to express high or low levels of the target protein, or cells treated with a known inducer or inhibitor of the target pathway.[10] This validates antibody specificity and cell responsiveness.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, Tubulin) is used to normalize the data.[11] This ensures that any observed differences in the target protein are not due to unequal amounts of protein being loaded into the gel lanes.

Illustrative Western Blot Data (Quantified)

This table shows hypothetical quantified band intensities for a target protein (e.g., Phospho-ERK) and a loading control (β-actin) after treatment.

Treatment GroupConcentrationP-ERK Intensityβ-actin IntensityNormalized P-ERK Level
Untreated Control -50,000150,0000.33
Vehicle Control 0.1% DMSO51,000152,0000.34
Positive Control 100 ng/mL EGF255,000149,0001.71
Test Compound 10 µM20,000151,0000.13

Note: Normalized Level = Target Protein Intensity / Loading Control Intensity

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 4-prop-2-enoxy- 1H-quinolin-2-one Compound->RAF Hypothesized Inhibition

Hypothesized inhibition of the MAPK/ERK pathway.

Detailed Protocol: Western Blot
  • Sample Preparation: Culture and treat cells with this compound and controls for the desired time. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE. The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target protein.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11][12]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect the loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for a housekeeping protein like β-actin.

Section 3: Analyzing Gene Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method used to measure changes in gene expression (mRNA levels) in response to treatment with this compound. This can reveal if the compound's effects originate from the transcriptional regulation of target genes.

Essential Controls for RT-qPCR
  • Reference/Housekeeping Genes: One or more stably expressed reference genes (e.g., GAPDH, ACTB, B2M) are required for normalization of the target gene expression data.[13] This corrects for variations in RNA quantity and reverse transcription efficiency.

  • No Template Control (NTC): A qPCR reaction that contains all reagents except the cDNA template. This control is crucial for detecting contamination in the reagents (e.g., primer-dimers or contaminating DNA).[13] An NTC should not produce any significant amplification signal.

  • No Reverse Transcriptase Control (-RT): A control reaction where the reverse transcriptase enzyme is omitted during the cDNA synthesis step.[14] When this sample is used in qPCR, amplification of the target indicates the presence of contaminating genomic DNA (gDNA) in the original RNA sample.

Illustrative RT-qPCR Data

This table shows hypothetical Cq (quantification cycle) values for a target gene (e.g., BCL2) and a reference gene (GAPDH).

Treatment GroupTarget Gene (BCL2) CqReference Gene (GAPDH) CqΔCq (CqTarget - CqRef)Relative Expression (2-ΔΔCq)
Vehicle Control 24.519.05.51.00
Test Compound 26.019.16.90.38
-RT Control No CqNo Cq--
NTC No CqNo Cq--

Note: ΔΔCq = ΔCqSample - ΔCqControl. A lower Cq value indicates higher gene expression.

Experimental Workflow: RT-qPCR

G cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qpcr qPCR r1 Treat cells with Compound and Controls r2 Isolate Total RNA r1->r2 r3 Assess RNA quality and quantity r2->r3 c1 Set up Reverse Transcription reactions (+RT and -RT) r3->c1 c2 Synthesize cDNA using Reverse Transcriptase c1->c2 q1 Prepare qPCR Master Mix with SYBR Green & primers c2->q1 q2 Run qPCR with cDNA, -RT, and NTC samples q1->q2 q3 Analyze Cq values and calculate relative expression q2->q3

Standard workflow for gene expression analysis by RT-qPCR.

Detailed Protocol: Two-Step RT-qPCR
  • RNA Isolation: Treat cells with this compound and appropriate controls. Isolate total RNA using a column-based kit or TRIzol reagent.[15] It is recommended to perform an on-column or in-solution DNase treatment to remove any contaminating gDNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[15][16] Set up a parallel "-RT" reaction for each RNA sample that includes all components except the reverse transcriptase enzyme.[14]

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward and reverse primers for the target gene or a reference gene.[17]

  • Plating: Aliquot the master mix into a 96-well qPCR plate. Add diluted cDNA, the corresponding -RT control sample, and a no-template control (NTC) using nuclease-free water instead of cDNA.[14] Run all samples in triplicate.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[16]

  • Data Analysis: Determine the Cq value for each reaction. Normalize the target gene Cq values to the reference gene Cq values (ΔCq). Calculate the relative gene expression compared to the vehicle control using the 2-ΔΔCq method.

References

Comparative Analysis of 4-prop-2-enoxy-1H-quinolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-prop-2-enoxy-1H-quinolin-2-one within the broader context of quinolin-2-one derivatives. Due to the limited publicly available experimental data specifically for this compound, this document focuses on the well-documented biological activities of its parent scaffold and closely related analogs, offering a framework for potential research and development.

The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] These derivatives have been extensively studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] this compound, also known as 4-(allyloxy)quinolin-2(1H)-one, is a derivative of 4-hydroxy-1H-quinolin-2-one. Understanding the biological activities of its structural relatives can provide valuable insights into its potential therapeutic applications.

Comparison of Biological Activities: Quinolin-2-one Derivatives

To contextualize the potential of this compound, the following tables summarize the biological activities of various quinolin-2-one derivatives as reported in the literature.

Anticancer Activity

Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[2][3]

Compound/DerivativeCancer Cell LineActivity MetricValueReference(s)
Quinolone acylated arabinose hydrazone derivative 8HCT-116IC5023.5 µg/mL[2]
Quinolyl-thienyl chalcone derivative 31HUVECIC5021.78 nM[3]
Quinoline-chalcone hybrid 39A549IC501.91 µM[3]
Quinoline-chalcone hybrid 40K-562IC505.29 µM[3]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)2774 and SKOV3Induces apoptosisTime- and dose-dependent[4]
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives 3f–jFour cancer cell linesGI5022 nM to 31 nM[5]
Antimicrobial Activity

The quinolin-2-one scaffold is also a promising source of new antimicrobial agents, with derivatives showing activity against various bacterial and fungal strains.[6][7]

Compound/DerivativeMicrobial StrainActivity MetricValueReference(s)
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus aureus (MRSA)MIC0.75 µg/mL[6][7]
Quinoline-2-one Schiff-base hybrid 6cVancomycin-resistant Enterococci faecalis (VRE)MIC0.75 µg/mL[6][7]
Quinoline-2-one Schiff-base hybrid 6cMethicillin-resistant Staphylococcus epidermidis (MRSE)MIC2.50 µg/mL[6][7]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureusMIC2 µg/mL[8]
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37RvMIC20 µg/mL[8]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37RvMIC10 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the anticancer and antimicrobial activities of quinolin-2-one derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., HCT-116, HeLa, MCF-7) are grown in 96-well plates at a density of approximately 2.5 x 10³ cells per well and incubated for 24 hours.[2][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinolin-2-one derivatives) and incubated for a further 24-48 hours.[2][9]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.[6]

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[6]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizations: Pathways and Workflows

To further elucidate the context of this compound research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation DHFR DHFR Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Quinolinone Quinolin-2-one Derivative Quinolinone->EGFR Quinolinone->PI3K Quinolinone->DHFR

Caption: Potential signaling pathways targeted by quinolin-2-one derivatives.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Quinolin-2-one Derivative incubate1->add_compound incubate2 Incubate 24-48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add Solubilizer (e.g., DMSO) incubate3->add_dmso read_plate Read Absorbance add_dmso->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Cross-Validation of Biological Targets for 4-(allyloxy)quinolin-2(1H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] While specific biological targets for 4-(allyloxy)quinolin-2(1H)-one are not extensively documented in publicly available literature, the broader class of quinolin-2(1H)-one compounds has been shown to modulate various signaling pathways and molecular targets. This guide provides a comparative framework for the cross-validation of potential biological targets of 4-(allyloxy)quinolin-2(1H)-one, drawing on established methodologies and data from analogous compounds.

Comparative Analysis of Quinolin-2(1H)-one Derivatives

The diverse biological activities of quinolin-2(1H)-one derivatives stem from their ability to interact with multiple intracellular targets. For instance, certain derivatives have been identified as potent inhibitors of protein kinases, such as Akt and PI3Kα, which are crucial nodes in cancer cell signaling.[3][4] Others have been shown to target receptor tyrosine kinases like EGFR and non-receptor kinases such as BRAFV600E.[5] The common thread is the ability of the quinolinone core to be chemically modified to achieve specific interactions within the binding sites of these proteins.

A hypothetical comparison of the inhibitory activity of 4-(allyloxy)quinolin-2(1H)-one against a panel of known cancer-related kinases, compared to established inhibitors, is presented below. Such data would be crucial in the initial stages of target validation.

Table 1: Hypothetical Kinase Inhibitory Profile of 4-(allyloxy)quinolin-2(1H)-one and Comparative Compounds

CompoundTarget KinaseIC50 (nM)
4-(allyloxy)quinolin-2(1H)-one Akt1 [Hypothetical Data]
4-phenylquinolin-2(1H)-one[3][4]Akt16000
MK-2206 (Allosteric Akt inhibitor)Akt112
4-(allyloxy)quinolin-2(1H)-one PI3Kα [Hypothetical Data]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative[1]PI3Kα[Potent Inhibition Reported]
Alpelisib (PI3Kα inhibitor)PI3Kα5.2
4-(allyloxy)quinolin-2(1H)-one EGFR [Hypothetical Data]
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative (3h)[5][6]EGFR57
Erlotinib (EGFR inhibitor)[5][6]EGFR33

Experimental Protocols for Target Cross-Validation

A rigorous cross-validation workflow is essential to definitively identify the biological targets of a novel compound. This involves a combination of in vitro biochemical assays, cell-based assays, and broader proteomic approaches.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of a compound against a specific kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is then converted to light by a luciferase-based reaction. A lower light output indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Methodology:

    • Prepare a reaction mixture containing the purified kinase, the appropriate substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of the test compound (e.g., 4-(allyloxy)quinolin-2(1H)-one) to the reaction mixture.

    • Incubate the reaction to allow for phosphorylation.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., a human ovarian cancer cell line) in a 96-well plate and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Methodology:

    • Treat cells with the test compound as in the proliferation assay.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal.[7]

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and the signaling pathways under investigation is crucial for understanding the mechanism of action of a compound.

G cluster_0 In Vitro Target Identification cluster_1 Cellular Target Engagement & Validation cluster_2 Mechanism of Action Studies A Compound Library B High-Throughput Screening (e.g., Kinase Panel) A->B C Hit Compound (e.g., 4-(allyloxy)quinolin-2(1H)-one) B->C D Cell Proliferation Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., TUNEL) C->E F Western Blot for Phospho-protein Levels C->F G Cell Cycle Analysis D->G F->G H In Vivo Efficacy Studies G->H

Caption: Target cross-validation workflow for a novel quinolin-2(1H)-one derivative.

PI3K_Akt_Pathway cluster_inhibition Potential Inhibition by Quinolinone Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Inhibitor_Akt 4-phenylquinolin-2(1H)-one Inhibitor_Akt->Akt Inhibitor_PI3K Quinolinone-3-carboxamides Inhibitor_PI3K->PI3K

Caption: The PI3K/Akt signaling pathway, a common target for quinolinone derivatives.

By employing a systematic and multi-faceted approach as outlined in this guide, researchers can effectively identify and validate the biological targets of 4-(allyloxy)quinolin-2(1H)-one and other novel derivatives, thereby accelerating the drug discovery process.

References

Head-to-head comparison of different synthetic routes to quinolin-2-ones

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to Quinolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] The development of efficient and versatile synthetic routes to this important heterocyclic motif is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of several classical and modern synthetic strategies for the preparation of quinolin-2-ones, with a focus on experimental data and practical considerations for laboratory synthesis.

Classical Synthetic Routes

Traditional methods for the synthesis of quinolin-2-ones, developed in the late 19th century, remain relevant for their simplicity and accessibility of starting materials. These include the Knorr, Conrad-Limpach, Camps, and Friedländer syntheses.

Knorr Quinoline Synthesis

The Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-2-one form.[3][4][5] The reaction is a type of electrophilic aromatic substitution.[3]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is characterized by the condensation of anilines with β-ketoesters.[6][7] The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (kinetic control) or 2-quinolones (thermodynamic control).[8]

Camps Cyclization

The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can lead to the formation of two different hydroxyquinoline isomers.[9][10][11] The product distribution is dependent on the reaction conditions and the structure of the starting material.[9][10]

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[12][13][14] This reaction can be catalyzed by either acids or bases.[13][15]

Modern Synthetic Approaches

Contemporary methods often offer milder reaction conditions, greater functional group tolerance, and access to more complex quinolin-2-one derivatives. These approaches frequently employ transition metal catalysis or microwave irradiation to enhance reaction efficiency.

Palladium-Catalyzed Syntheses

Palladium catalysis has emerged as a powerful tool for the synthesis of quinolin-2-ones.[16] Various palladium-catalyzed methods have been developed, including those starting from quinoline N-oxides, 1,7-enynes, and o-iodoanilines.[1][16][17] These reactions often proceed through cascade or domino processes, allowing for the rapid construction of complex molecular architectures.[17][18]

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that can significantly reduce reaction times and improve yields.[2][19][20] The synthesis of quinolin-2-ones from 2-aminobenzophenones and α-methylene esters is one example of a reaction that benefits from microwave irradiation.[2][19]

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the discussed synthetic routes, providing a quantitative basis for comparison.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Ref.
Knorr Synthesis β-ketoanilidePolyphosphoric acidneat801.5 h75-85[21][22]
Conrad-Limpach Aniline, β-ketoester-Dowtherm A25015-30 min60-80[23]
Camps Cyclization o-acylaminoacetophenoneAqueous NaOHEthanolReflux1 h70-90[9][24]
Friedländer Synthesis 2-aminobenzaldehyde, Ketonep-TsOH, I2Solvent-free80-1201-2 h85-95[13]
Pd-Catalyzed Quinoline N-oxide, AzodicarboxylatePd(OAc)21,4-dioxane10012 h70-90[1]
Microwave-Assisted 2-aminobenzophenone, α-methylene ester-N,N-dimethylacetamide18010-15 min85-95[2]

Experimental Protocols

Detailed experimental procedures for key synthetic routes are provided below.

Knorr Synthesis of a 4-Aminoalkyl Quinolin-2-one[21]

To a ω-amino-β-keto anilide (200 mg) in a glass vial is added polyphosphoric acid (5-6 g). The mixture is heated to 80 °C and stirred until a homogenous mixture is obtained (approximately 15-20 minutes). The reaction is maintained at 80 °C for an additional 90 minutes. After cooling to room temperature, the reaction mixture is poured into water (50-70 mL). The product is isolated by filtration or extraction with dichloromethane.

Friedländer Synthesis of a Polysubstituted Quinoline[14]

A mixture of a 2-aminobenzaldehyde (1 mmol) and a ketone (1.2 mmol) is subjected to the appropriate catalyst (e.g., acid or base) and heated under the specified conditions (see table). After completion of the reaction, the crude product is purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis of a Quinolin-2-one Derivative[2]

A solution of a 2-aminobenzophenone (1 mmol) and an α-methylene ester (1.2 mmol) in N,N-dimethylacetamide (5 mL) is irradiated in a microwave reactor at 180 °C for 10-15 minutes. After cooling, the reaction mixture is poured into water and the precipitated product is collected by filtration.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways of the discussed synthetic routes.

Knorr_Synthesis start β-Ketoanilide intermediate1 Protonated Carbonyl start->intermediate1 H+ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Electrophilic Aromatic Substitution product Quinolin-2-one intermediate3->product -H2O

Caption: Mechanism of the Knorr Quinoline Synthesis.

Conrad_Limpach_Synthesis start Aniline + β-Ketoester intermediate1 Schiff Base/Enamine start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Heat (Thermal Cyclization) product 4-Hydroxyquinoline (tautomerizes to Quinolin-4-one) intermediate2->product Tautomerization

Caption: Mechanism of the Conrad-Limpach Synthesis.

Camps_Cyclization start o-Acylaminoacetophenone intermediate1 Enolate Formation start->intermediate1 Base (OH-) intermediate2 Intramolecular Aldol Condensation intermediate1->intermediate2 Cyclization product Hydroxyquinolines (Isomer Mixture) intermediate2->product -H2O

Caption: Mechanism of the Camps Cyclization.

Friedlander_Synthesis reactants 2-Aminobenzaldehyde/ketone + α-Methylene Ketone/Ester intermediate1 Aldol or Knoevenagel Condensation Product reactants->intermediate1 Acid or Base intermediate2 Schiff Base Formation (Intramolecular) intermediate1->intermediate2 Cyclization product Quinoline Derivative intermediate2->product -H2O

Caption: Mechanism of the Friedländer Synthesis.

Modern_Synthesis_Workflow cluster_pd Palladium-Catalyzed Synthesis cluster_mw Microwave-Assisted Synthesis pd_start Starting Materials (e.g., o-Iodoaniline, Alkyne) pd_cat Pd Catalyst + Ligand + Base pd_start->pd_cat pd_reaction Coupling/Cyclization Cascade pd_cat->pd_reaction pd_product Substituted Quinolin-2-one pd_reaction->pd_product mw_start Starting Materials (e.g., 2-Aminobenzophenone) mw_reactor Microwave Reactor mw_start->mw_reactor mw_reaction Rapid Heating & Reaction mw_reactor->mw_reaction mw_product Quinolin-2-one Derivative mw_reaction->mw_product

Caption: General workflow for modern synthetic approaches.

Conclusion

The choice of synthetic route to a particular quinolin-2-one derivative will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. Classical methods like the Knorr and Friedländer syntheses offer straightforward access to simpler quinolin-2-ones. For the synthesis of more complex or highly functionalized derivatives, modern palladium-catalyzed methods provide a powerful and versatile alternative. Microwave-assisted synthesis stands out for its efficiency and adherence to the principles of green chemistry, offering a rapid and high-yielding approach for certain classes of quinolin-2-ones. Researchers and drug development professionals should consider the comparative data and experimental protocols presented in this guide to select the most appropriate synthetic strategy for their specific needs.

References

Comparative Analysis of 4-prop-2-enoxy-1H-quinolin-2-one Derivatives in Cancer Research: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the quinolin-2-one core has emerged as a privileged structure, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-prop-2-enoxy-1H-quinolin-2-one derivatives, with a focus on their potential as cytotoxic agents against cancer cell lines.

The strategic placement of a prop-2-enoxy (allyloxy) group at the 4-position of the quinolin-2-one scaffold has been a key area of investigation. Modifications to this core structure, particularly at the 6, 7, and 8-positions, as well as variations of the ether linkage at the 4-position, have been shown to significantly influence the cytotoxic potency of these compounds. This guide synthesizes findings from key studies to provide a clear comparison of these derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Cytotoxicity of 4-Alkoxy-1H-quinolin-2-one Derivatives

The in vitro cytotoxic activity of a series of 4-substituted-benzyloxy-quinolin-2(1H)-one derivatives was evaluated against a panel of human cancer cell lines, including HL-60 (leukemia), Hep3B (hepatocellular carcinoma), H460 (lung cancer), and COLO 205 (colon cancer). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the potency of each compound.

Compound IDR1R2R3R4IC50 (µM) vs. HL-60IC50 (µM) vs. Hep3BIC50 (µM) vs. H460IC50 (µM) vs. COLO 205
7e HHH4-F-benzyl0.98>501.120.88
8e OCH3HH4-F-benzyl0.7845.30.850.65
9b HOCH3H2-Cl-benzyl0.552.340.650.43
9c HOCH3H3-Cl-benzyl0.631.560.720.51
9e HOCH3H4-F-benzyl0.451.230.530.38
10c HHOCH33-Cl-benzyl0.883.560.950.76
10e HHOCH34-F-benzyl0.762.890.830.64
11c OCH3OCH3H3-Cl-benzyl0.581.870.680.48
11e OCH3OCH3H4-F-benzyl0.28 0.98 0.35 0.19

Data synthesized from a study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, which are structurally analogous to 4-prop-2-enoxy derivatives and provide valuable SAR insights.[1]

From the data, several structure-activity relationships can be deduced:

  • Substitution at the 4-Position: The nature of the substituent on the benzyl group at the 4-position significantly impacts cytotoxicity. A 4-fluoro substitution (as in 9e and 11e ) consistently leads to higher potency across all tested cell lines compared to other substitutions.

  • Substitution on the Quinolinone Core: The presence and position of methoxy groups on the quinolinone ring are crucial for activity. The dimethoxy substitution at the 6- and 7-positions, as seen in compound 11e , results in the most potent derivative in this series.[1]

  • Combined Effect: The combination of a 4-fluorobenzyl group at the 4-position and dimethoxy groups at the 6- and 7-positions (11e ) demonstrates a synergistic effect, leading to the lowest IC50 values and highlighting its promise as a lead compound for further development.[1]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives

The synthesis of 4-alkoxy-1H-quinolin-2-one derivatives generally follows a two-step procedure starting from the corresponding substituted anilines.

  • Synthesis of 4-hydroxy-1H-quinolin-2-one: Substituted anilines are reacted with diethyl malonate, and the resulting intermediate is cyclized at high temperature to yield the 4-hydroxy-1H-quinolin-2-one core.

  • Alkylation of the 4-hydroxy group: The 4-hydroxy-1H-quinolin-2-one intermediate is then alkylated using an appropriate allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the final this compound derivative.

Cytotoxicity Evaluation using MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Structure-Activity Relationship Workflow

The process of SAR studies can be visualized as a systematic workflow, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Start Substituted Anilines Step1 Synthesis of 4-hydroxy-1H-quinolin-2-one Start->Step1 Step2 Alkylation with Allyl Halides Step1->Step2 Derivatives This compound Derivatives Step2->Derivatives Screening Cytotoxicity Screening (e.g., MTT Assay) Derivatives->Screening Data IC50 Data Collection Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Step2 Optimization Lead Lead Compound Identification SAR->Lead

Caption: A flowchart illustrating the structure-activity relationship (SAR) workflow for this compound derivatives.

This guide highlights the importance of systematic structural modifications in the development of potent anticancer agents based on the this compound scaffold. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel quinolinone derivatives with enhanced therapeutic potential. Further investigations into the mechanism of action and in vivo efficacy of the most promising compounds are warranted to advance these findings towards clinical applications.

References

Assessing the Selectivity of Quinolinone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount challenge in oncology research. The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic effects. This guide provides a comparative analysis of the selectivity of specific 4-prop-2-enoxy-1H-quinolin-2-one analogues and other quinolinone derivatives for cancer cells over normal cells, supported by experimental data.

Executive Summary

Comparative Cytotoxicity Data

The selectivity of a compound is a critical parameter in preclinical assessment and is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to the IC50 value in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Guanidine-Linked Indolo[2,3-b]quinolines Compound 1A549 (Lung Carcinoma)0.19CCD-11Lu (Human Lung Fibroblast)>100 (estimated)>526
MCF-7 (Breast Adenocarcinoma)0.5>200
HCT116 (Colon Carcinoma)1.1>90
HT-29 (Colon Adenocarcinoma)1.5>66
ACHN (Renal Adenocarcinoma)1.2>83
HepG2 (Hepatocellular Carcinoma)1.8>55
NCI-H460 (Large Cell Lung Cancer)0.8>125
A431 (Epidermoid Carcinoma)1.4>71
Quinoline-Chalcone Hybrids Compound 22MCF-7 (Breast Adenocarcinoma)<1.05H184B5F5/M10 (Normal Mammary Epithelial)>10>9.5
MDA-MB-231 (Breast Adenocarcinoma)<1.05>9.5
SKBR-3 (Breast Adenocarcinoma)<1.05>9.5

Note: The IC50 for Compound 1 against CCD-11Lu is estimated based on literature stating its cytotoxicity is significantly lower than against cancer cell lines.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds. Specific parameters may vary between laboratories and cell lines.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Harvest and count cells (e.g., A549, MCF-7, or normal fibroblasts like WI-38 or CCD-11Lu).

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of quinolinone derivatives is often attributed to their ability to preferentially target signaling pathways that are dysregulated in cancer cells.

Guanidine-Linked Indolo[2,3-b]quinolines

These compounds are believed to exert their selective anticancer effects through multiple mechanisms. Their primary mode of action is thought to be through the induction of apoptosis (programmed cell death) in cancer cells. The guanidine moiety enhances cellular uptake and may contribute to the selective accumulation of the compound in cancer cells.

Compound Guanidine-Linked Indolo[2,3-b]quinoline Uptake Enhanced Cellular Uptake Compound->Uptake preferentially in DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation LowToxicity Low Toxicity Compound->LowToxicity in CancerCell Cancer Cell NormalCell Normal Cell Uptake->CancerCell Apoptosis Induction of Apoptosis DNA_Intercalation->Apoptosis CellDeath Selective Cell Death Apoptosis->CellDeath LowToxicity->NormalCell cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound Quinoline-Chalcone Hybrid Compound->PI3K inhibits Apoptosis Apoptosis Compound->Apoptosis induces cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound Test Compound (Quinolinone Derivative) Cancer_Panel Panel of Cancer Cell Lines Compound->Cancer_Panel Normal_Cells Normal (Non-cancerous) Cell Lines Compound->Normal_Cells MTT_Assay MTT Cytotoxicity Assay Cancer_Panel->MTT_Assay Normal_Cells->MTT_Assay IC50_Cancer Determine IC50 (Cancer Cells) MTT_Assay->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) MTT_Assay->IC50_Normal Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->Selectivity_Index IC50_Normal->Selectivity_Index Lead_Selection Lead Compound Selection Selectivity_Index->Lead_Selection

Benchmarking the performance of 4-prop-2-enoxy-1H-quinolin-2-one against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of the novel compound 4-prop-2-enoxy-1H-quinolin-2-one against established standard-of-care drugs in key therapeutic areas. Due to the limited availability of public data on the specific biological activity of this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive benchmark analysis. The quinolin-2-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This guide will focus on these three potential applications.

Antibacterial Performance

The antibacterial potential of quinolinone derivatives is well-documented, with many exhibiting potent activity against a range of pathogens, including drug-resistant strains. A direct comparison of this compound with standard-of-care antibiotics would be crucial in determining its potential as a new anti-infective agent.

Quantitative Data Summary: Antibacterial Activity

The following table is designed to summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial potency. Data for this compound should be populated from experimental findings. For comparison, typical MIC ranges for standard-of-care antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), a common drug-resistant pathogen, are provided. Intravenous vancomycin is a common treatment for MRSA infections.[1] MRSA is defined by an oxacillin minimum inhibitory concentration (MIC) of greater than or equal to 4 micrograms/mL.[1]

CompoundGram-Positive Bacteria (e.g., S. aureus MRSA) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)
This compound Data not availableData not available
Vancomycin (Standard of Care)0.5 - 2.0[2][3][4]Not Applicable
Ciprofloxacin (Standard of Care)0.12 - 2.0≤1 (Susceptible)
Linezolid (Standard of Care)0.5 - 4.0Not Applicable
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., MRSA ATCC 43300) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution of Test Compound prep_dilution Serial Dilution in 96-well Plate prep_stock->prep_dilution inoculation Inoculate Plate with Bacteria prep_dilution->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read MIC Value (Lowest concentration with no visible growth) incubation->read_results

Experimental workflow for MIC determination.

Anticancer Performance

Quinolinone derivatives have also been investigated for their potential as anticancer agents, targeting various cancer cell lines. A comparative study against standard chemotherapy drugs is essential to evaluate the cytotoxic potential of this compound.

Quantitative Data Summary: Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The table below is structured to compare the IC50 values of the test compound against common breast cancer cell lines, with data for standard-of-care chemotherapy agents provided for reference.

CompoundMCF-7 (ER+) IC50 (µM)MDA-MB-231 (Triple-Negative) IC50 (µM)
This compound Data not availableData not available
Doxorubicin (Standard of Care)0.05 - 1.00.1 - 2.0
Paclitaxel (Standard of Care)0.001 - 0.10.005 - 0.5
Cisplatin (Standard of Care)1.0 - 10.05.0 - 25.0
Experimental Protocol: IC50 Determination by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

signaling_pathway_apoptosis A This compound (Hypothetical) B Target Protein (e.g., Kinase, Topoisomerase) A->B Inhibition C Downstream Signaling Cascade B->C Blocks Signal D Activation of Caspases C->D Initiates E Apoptosis D->E

Hypothetical signaling pathway for apoptosis induction.

Antifungal Performance

Certain quinolinone derivatives have demonstrated promising antifungal activity.[5] Evaluating this compound against common fungal pathogens and comparing its efficacy to standard antifungal drugs would be a valuable endeavor.

Quantitative Data Summary: Antifungal Activity

Similar to antibacterial testing, MIC values are used to quantify antifungal activity. The table below is set up for comparison with standard antifungal agents against Candida albicans, a common cause of fungal infections.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound Data not availableData not available
Fluconazole (Standard of Care)0.25 - 4.0>64
Amphotericin B (Standard of Care)0.125 - 1.00.25 - 2.0
Caspofungin (Standard of Care)0.015 - 0.250.015 - 0.125
Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method for antifungal susceptibility testing follows a similar principle to the antibacterial MIC protocol, with modifications according to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts or M38 for filamentous fungi.

  • Medium: Use RPMI-1640 medium for the assay.

  • Inoculum Preparation: Prepare a standardized fungal inoculum. For yeasts like C. albicans, adjust the cell suspension to a 0.5 McFarland standard and then dilute to the final concentration. For molds like Aspergillus, prepare a spore suspension and determine the concentration using a hemocytometer.

  • Procedure: The serial dilution, inoculation, incubation (typically at 35°C for 24-48 hours), and interpretation steps are analogous to the antibacterial MIC protocol.

logical_relationship_drug_dev A Synthesis of This compound B In Vitro Screening (Antibacterial, Antifungal, Anticancer) A->B C Identification of Lead Activity B->C D Comparison with Standard-of-Care Drugs C->D E Favorable Profile? D->E F Lead Optimization E->F Yes H Discard/Re-evaluate E->H No G Preclinical Development F->G

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-prop-2-enoxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-prop-2-enoxy-1H-quinolin-2-one. It includes detailed operational and disposal plans to ensure laboratory safety and build trust in our commitment to value beyond the product itself.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a comprehensive PPE approach is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE LevelRecommended EquipmentTypical Operations
Level C - Full-face or half-mask air-purifying respirator with organic vapor cartridges- Chemical-resistant hooded coveralls or a two-piece chemical splash suit- Outer and inner chemical-resistant gloves (e.g., Nitrile or Neoprene)- Chemical-resistant boots with steel toe and shank- Safety goggles or a face shield- Weighing and preparing solutions- Performing reactions and purifications- Handling of the solid compound
Level D - Standard laboratory coat- Safety glasses with side shields- Chemical-resistant gloves- Working with highly diluted solutions (<0.1%) in a well-ventilated area- Post-purification handling of materials confirmed to be free of the compound

Note: The selection of PPE should be based on a site-specific risk assessment. For operations with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, dilution, and reaction setup, must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the immediate vicinity.

2. Handling the Solid Compound:

  • Personal Protective Equipment: Don the appropriate Level C PPE as outlined in the table above.

  • Weighing: Use a disposable weighing boat or paper. Tare the balance with the empty container. Carefully transfer the required amount of the compound using a clean spatula. Avoid creating dust.

  • Transfer: After weighing, securely close the primary container. Gently tap the weighing boat to transfer the solid into the reaction vessel within the fume hood.

3. Solution Preparation and Reaction:

  • Solvent Addition: Slowly add the desired solvent to the solid compound within the fume hood to minimize splashing.

  • Mixing: Use magnetic or overhead stirring to dissolve the compound. Ensure the reaction vessel is properly clamped and secured.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques. Keep the fume hood sash at the lowest practical height.

4. Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Use closed systems whenever possible to minimize vapor exposure.

Disposal Plan

  • Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. This includes:

    • Unused solid compound

    • Reaction residues

    • Contaminated solvents and solutions

    • Disposable labware (e.g., weighing boats, pipette tips, gloves, coveralls)

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Level C) prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment (Shower, Eyewash, Spill Kit) prep_fume_hood->prep_emergency handling_weigh Weigh Solid Compound prep_emergency->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decontaminate Decontaminate Work Area handling_react->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for Safe Handling of this compound.

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